(3-Ethoxy-4-methoxyphenyl)boronic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(3-ethoxy-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQECMULEKNGSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674413 | |
| Record name | (3-Ethoxy-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915201-13-7 | |
| Record name | (3-Ethoxy-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Ethoxy-4-methoxyphenyl)boronic acid chemical properties
An In-Depth Technical Guide to (3-Ethoxy-4-methoxyphenyl)boronic acid: Properties, Synthesis, and Applications
Introduction
This compound, a polysubstituted aromatic organoboron compound, serves as a pivotal building block in modern organic synthesis. Its structural complexity, featuring ethoxy and methoxy functionalities on the phenyl ring, makes it a valuable reagent for introducing this specific moiety into larger, more complex molecular architectures. Organoboron compounds, particularly boronic acids, have gained immense traction in both academic and industrial research due to their unique reactivity, stability, and relatively low toxicity.[1]
The primary utility of this compound lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[2][3] This powerful carbon-carbon bond-forming reaction is a cornerstone of synthetic chemistry, enabling the construction of biaryl systems and other conjugated structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4] The electron-donating nature of the ether groups on the phenyl ring influences the electronic properties of the molecule, impacting its reactivity and the characteristics of the resulting products. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile reagent, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of this compound define its handling, stability, and reactivity profile.
Core Properties
The fundamental properties of the compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 915201-13-7 | [5][6][7] |
| Molecular Formula | C₉H₁₃BO₄ | [7] |
| Molecular Weight | 196.01 g/mol | [7] |
| Appearance | Typically a white to off-white solid/powder | [2] |
| Purity | Commonly available at ≥98% | [7] |
Stability and Storage
Like many boronic acids, this compound is generally stable under standard laboratory conditions.[8] However, boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) upon heating or prolonged storage. For optimal integrity, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated environment.[8]
Spectroscopic Profile
Spectroscopic analysis is crucial for structure verification and purity assessment. While a comprehensive public database for this specific molecule is limited, the expected spectral features can be inferred from its functional groups and data on analogous compounds like 4-methoxyphenylboronic acid.[9][10][11][12]
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. A broad singlet for the two hydroxyl protons of the boronic acid group, B(OH)₂, would be observed. The aromatic region would display signals for the three protons on the phenyl ring. A singlet at approximately 3.8-3.9 ppm would correspond to the methoxy (-OCH₃) protons. The ethoxy group (-OCH₂CH₃) would present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.
-
¹³C NMR: The carbon NMR spectrum would reveal nine distinct signals. Aromatic carbon signals would appear in the typical downfield region (~110-160 ppm), with the carbon atom directly bonded to the boron atom showing a characteristic chemical shift. Signals for the methoxy and ethoxy carbons would be observed in the upfield region.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the vibrational frequencies of the functional groups. Key expected absorptions include a broad band around 3300 cm⁻¹ for the O-H stretching of the boronic acid, strong C-O stretching bands for the ether linkages, and B-O stretching vibrations typically found in the 1300-1400 cm⁻¹ region.[13]
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ corresponding to its calculated mass.[14]
Caption: Chemical Structure of this compound.
Synthesis and Mechanism
Arylboronic acids are typically synthesized via the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by hydrolysis.[1]
General Synthetic Pathway
The most common and industrially scalable route involves a lithium-halogen exchange or Grignard formation, followed by electrophilic trapping.
-
Precursor Selection: The synthesis starts with a suitably substituted aryl halide, such as 1-bromo-3-ethoxy-4-methoxybenzene.
-
Organometallic Formation: The aryl halide is treated with a strong organolithium base, like n-butyllithium, at very low temperatures (e.g., -78 °C) to generate an aryllithium intermediate. This low temperature is critical to prevent unwanted side reactions.
-
Borylation: The highly nucleophilic aryllithium species is then added to a trialkyl borate, such as triisopropyl borate or trimethyl borate. The borate ester acts as the boron source.
-
Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final this compound.
Caption: General workflow for the synthesis of arylboronic acids.
Example Experimental Protocol (Illustrative)
The following protocol is a representative, non-validated procedure based on established methodologies.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-bromo-3-ethoxy-4-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiated Intermediate Formation: The solution is cooled to -78 °C using an acetone/dry ice bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Rationale: The low temperature is crucial to ensure selective lithium-halogen exchange over other potential reactions, such as nucleophilic attack on the solvent or other functional groups.
-
-
Borylation Step: Triisopropyl borate (1.2 eq) is added dropwise to the aryllithium solution, again keeping the temperature below -70 °C. The reaction mixture is then allowed to warm slowly to room temperature overnight.
-
Rationale: The borate ester is the electrophile that "traps" the highly nucleophilic aryllithium species. Slow warming ensures the reaction proceeds to completion.
-
-
Hydrolysis and Isolation: The reaction is quenched by the slow addition of 2 M aqueous HCl. The mixture is stirred vigorously for 1-2 hours until a precipitate forms. The organic solvent (THF) may be removed under reduced pressure. The resulting solid product is collected by filtration, washed with cold water and a non-polar solvent (e.g., hexane) to remove impurities, and dried under vacuum.
-
Rationale: The acidic workup protonates the boronate ester, leading to the formation of the desired boronic acid, which often precipitates from the aqueous mixture.
-
Reactivity and Core Applications
The utility of this compound is dominated by its role in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide or triflate.[4][15]
Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[15][16]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) complex (Ar¹-Pd-X). This is often the rate-determining step.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar¹-Pd-Ar²). The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to facilitate this step.[16]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the final biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling with an Aryl Bromide (Illustrative)
-
Reagent Setup: To a microwave vial or Schlenk flask are added this compound (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2-3 eq).[17]
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF), is added.[4] The mixture is degassed by bubbling nitrogen or argon through it for 15-20 minutes.
-
Rationale: Degassing is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: The reaction vessel is sealed and heated to a temperature typically between 80-120 °C for several hours, with reaction progress monitored by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
Applications in Drug Discovery
Boronic acids are increasingly recognized as important pharmacophores in medicinal chemistry.[18][19] The boron atom can form reversible covalent bonds with nucleophilic residues (like the hydroxyl group of serine) in enzyme active sites, making boronic acid derivatives potent enzyme inhibitors.[1]
This compound provides a scaffold that can be elaborated into more complex drug candidates. The ethoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions within a target's binding pocket, potentially improving potency and selectivity. Furthermore, these groups can favorably modulate the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[18] Its use in Suzuki coupling allows for the efficient synthesis of compound libraries for screening in drug discovery programs.[20]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed. Based on safety data for analogous compounds, this compound may cause skin, eye, and respiratory irritation.[8][21]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust during handling.[8]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[22]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined physicochemical properties and predictable reactivity, particularly in the Suzuki-Miyaura coupling, make it an indispensable tool for the construction of complex molecular frameworks. Its utility extends from academic research to the industrial synthesis of high-value compounds, especially within the pharmaceutical and materials science sectors. A thorough understanding of its synthesis, handling, and reaction mechanisms allows chemists to leverage its full potential in creating novel molecules with tailored functions.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. 915201-13-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. calpaclab.com [calpaclab.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR [m.chemicalbook.com]
- 10. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 21. 4-Methoxyphenylboronic acid, CAS No. 5720-07-0 - iChemical [ichemical.com]
- 22. echemi.com [echemi.com]
Core Characteristics and Physicochemical Properties
An In-Depth Technical Guide to (3-Ethoxy-4-methoxyphenyl)boronic acid
Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic organic chemistry, particularly in the realm of drug discovery and development. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
This compound, identified by the CAS number 216458-03-0 , is a substituted phenylboronic acid that has garnered significant attention as a versatile intermediate in organic synthesis. Its molecular structure, featuring both an ethoxy and a methoxy group on the phenyl ring, imparts specific electronic and steric properties that are advantageous in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 216458-03-0 |
| Molecular Formula | C₉H₁₃BO₄ |
| Molecular Weight | 196.01 g/mol |
| Appearance | White to off-white powder |
| SMILES | CCO(c1cc(B(O)O)ccc1OC)C |
The presence of the boronic acid functional group (-B(OH)₂) is central to its utility, enabling it to participate in a variety of cross-coupling reactions. The electron-donating nature of the ethoxy and methoxy substituents can influence the reactivity of the boronic acid and the properties of the resulting coupled products.
Synthesis Pathway: From Precursor to Product
The synthesis of this compound is typically achieved through a well-established organometallic route, starting from a halogenated precursor. A common and efficient method involves the lithiation of 4-bromo-2-ethoxy-1-methoxybenzene, followed by borylation.
The causality behind this experimental choice lies in the high reactivity of organolithium reagents, which readily undergo halogen-metal exchange with aryl bromides. The subsequent reaction with a trialkyl borate, such as triisopropyl borate (B(OiPr)₃), followed by acidic workup, yields the desired boronic acid.
Figure 1: General synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, where the successful formation of the product can be confirmed at each key stage through appropriate analytical techniques (e.g., TLC, GC-MS).
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-ethoxy-1-methoxybenzene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction is highly exothermic and must be controlled. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting lithium intermediate, add triisopropyl borate (B(OiPr)₃) dropwise, ensuring the temperature remains below -70 °C.
-
Quenching and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of aqueous hydrochloric acid (HCl).
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
The reaction involves the coupling of an organoboron compound (in this case, this compound) with a halide or triflate, catalyzed by a palladium(0) complex. The choice of catalyst, base, and solvent system is critical for achieving high yields and purity.
Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is based on established literature procedures for the coupling of this compound with a bromo-substituted imidazo[1,2-a]pyridine derivative.
-
Reaction Setup: To a reaction vessel, add the bromo-substituted imidazo[1,2-a]pyridine (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equivalents), and a base, typically potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 or 10:1 mixture of 1,4-dioxane and water. The use of water can be beneficial in many Suzuki-Miyaura reactions.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and seal.
-
Heating: Heat the reaction mixture to a temperature of 100 °C and stir for 12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent. Combine the organic layers, dry over a drying agent, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
This self-validating protocol ensures that the progress of the reaction can be monitored and the final product's identity and purity can be confirmed through standard analytical techniques. The use of a well-defined catalyst and base system, as cited in peer-reviewed literature, provides a high degree of confidence in the expected outcome.
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of biologically active molecules. The 3-ethoxy-4-methoxyphenyl moiety is present in a number of compounds investigated for various therapeutic targets. For instance, it has been incorporated into imidazo[1,2-a]pyridine-based compounds that have been explored for their potential as inhibitors of certain kinases or other enzymes. The ability to readily form carbon-carbon bonds via the Suzuki-Miyaura coupling allows for the efficient construction of complex molecular architectures from this boronic acid derivative.
Conclusion
This compound is a versatile and valuable reagent in modern organic synthesis. Its well-defined properties, straightforward synthesis, and, most importantly, its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
(3-Ethoxy-4-methoxyphenyl)boronic Acid: A Comprehensive Technical Guide for Advanced Research
Introduction: The Expanding Role of Boronic Acids in Modern Chemistry
Boronic acids and their derivatives have emerged from relative obscurity to become indispensable tools in the arsenal of synthetic chemists, particularly within the realms of pharmaceutical discovery and materials science.[1][2] Their unique electronic properties, stability, and versatile reactivity have propelled them to the forefront of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[3] This guide provides an in-depth technical exploration of a specific, highly functionalized boronic acid, (3-Ethoxy-4-methoxyphenyl)boronic acid, offering insights into its properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application. This compound, a white to off-white crystalline solid, possesses a unique combination of substituents on the phenyl ring that modulate its reactivity and solubility.
| Property | Value | Source |
| Molecular Formula | C9H13BO4 | |
| Molecular Weight | 196.01 g/mol | [4] |
| CAS Number | 915201-13-7 | [4][5] |
| Appearance | White to off-white powder/crystals | N/A |
| Storage Conditions | 2-8°C, Sealed in dry environment | [4] |
The ethoxy and methoxy groups, both electron-donating, influence the electronic nature of the boronic acid, impacting its performance in cross-coupling reactions. The precise molecular weight is crucial for accurate stoichiometric calculations in synthesis.
Synthesis and Purification: A Validated Protocol
The synthesis of aryl boronic acids typically involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[6] The following protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Bromo-3-ethoxy-4-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-ethoxy-4-methoxybenzene in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi solution dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at this temperature for 1 hour after the addition is complete to ensure full formation of the aryllithium intermediate.
-
Borylation: To the cold aryllithium solution, add trimethyl borate dropwise, again maintaining a temperature below -70 °C. After the addition, allow the reaction to stir at -78 °C for an additional 2 hours.
-
Hydrolysis: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Slowly and carefully quench the reaction by adding 1 M HCl. Stir vigorously for at least 12 hours to ensure complete hydrolysis of the borate ester to the boronic acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ether/hexanes).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Materials Science
Arylboronic acids are pivotal intermediates in the synthesis of a vast array of organic molecules.[7][8] Their utility stems primarily from their participation in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3][9] In this reaction, a boronic acid (or its ester) is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base.
The general catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The specific substitution pattern of this compound makes it a valuable building block for introducing this moiety into larger, more complex molecules. This is particularly relevant in medicinal chemistry, where such substituted phenyl rings are common pharmacophores. The ethoxy and methoxy groups can engage in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing the binding affinity and selectivity of a drug candidate.[2][10]
In materials science, the incorporation of this boronic acid can be used to tune the electronic and photophysical properties of organic materials, finding applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[11]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its well-defined physicochemical properties and accessibility through established synthetic routes make it a reliable reagent for researchers in both academia and industry. The ability to introduce the 3-ethoxy-4-methoxyphenyl group into a wide range of molecular scaffolds via robust methods like the Suzuki-Miyaura coupling ensures its continued importance in the development of new pharmaceuticals and advanced materials. As the demand for novel, functionalized molecules grows, so too will the significance of specialized reagents like this compound.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. 915201-13-7|this compound|BLD Pharm [bldpharm.com]
- 5. 3-ETHOXY-4-METHOXYPHENYLBORONIC ACID | 915201-13-7 [chemicalbook.com]
- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. 5720-07-0|4-Methoxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the NMR Spectroscopic Analysis of (3-Ethoxy-4-methoxyphenyl)boronic acid
Introduction
(3-Ethoxy-4-methoxyphenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly as a building block in palladium-catalyzed cross-coupling reactions. Its utility in the construction of complex molecular architectures, central to pharmaceutical and materials science research, necessitates a robust and reliable method for its structural characterization and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analysis.
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for this compound. We will delve into the predicted chemical shifts and coupling patterns, offer field-proven insights into the practical aspects of sample preparation and data acquisition for boronic acids, and discuss the interpretation of the spectra in the context of common impurities and side products. This document is intended for researchers, scientists, and drug development professionals who synthesize or utilize this versatile reagent.
Molecular Structure and Predicted NMR Correlation
The structure of this compound, with its distinct functional groups, gives rise to a characteristic NMR fingerprint. The following diagram illustrates the molecular structure and the anticipated correlations between the protons and carbons, which we will explore in detail.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum is crucial for confirming the substitution pattern of the aromatic ring and the integrity of the ethoxy and methoxy groups. The predicted chemical shifts (δ) are presented below, referenced to tetramethylsilane (TMS) at 0.00 ppm. These predictions are based on the analysis of structurally similar compounds and established substituent effects.[1][2]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Ar-H² | ~ 7.4 - 7.6 | d | ~ 8.0 | 1H | Aromatic |
| Ar-H⁵ | ~ 7.3 - 7.5 | dd | ~ 8.0, 2.0 | 1H | Aromatic |
| Ar-H⁶ | ~ 6.9 - 7.1 | d | ~ 2.0 | 1H | Aromatic |
| -OCH₂CH₃ | ~ 4.1 - 4.3 | q | ~ 7.0 | 2H | Ethoxy (methylene) |
| -OCH₃ | ~ 3.8 - 4.0 | s | - | 3H | Methoxy |
| -OCH₂CH₃ | ~ 1.4 - 1.6 | t | ~ 7.0 | 3H | Ethoxy (methyl) |
| -B(OH)₂ | Variable (Broad) | s | - | 2H | Boronic acid |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
Aromatic Region: The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton at position 2 (H²) is anticipated to be the most downfield, appearing as a doublet due to coupling with H⁶. The proton at position 5 (H⁵) will likely be a doublet of doublets, coupling to both H² and H⁶. The proton at position 6 (H⁶), being ortho to the boronic acid group, is also expected to be downfield and will likely appear as a doublet from coupling to H⁵.
-
Alkyl Region: The ethoxy group should present as a clean quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a classic ethyl pattern. The methoxy group will be a sharp singlet.
-
Boronic Acid Protons: The two protons of the boronic acid group (-B(OH)₂) are acidic and their chemical shift is highly dependent on the solvent, concentration, and water content. They often appear as a broad singlet and may exchange with residual water in the solvent, sometimes leading to their signal being very broad or even undetectable.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C1 | ~ 130 - 135 | Aromatic (C-B) |
| C2 | ~ 115 - 120 | Aromatic (C-H) |
| C3 | ~ 148 - 152 | Aromatic (C-OEt) |
| C4 | ~ 150 - 155 | Aromatic (C-OMe) |
| C5 | ~ 110 - 115 | Aromatic (C-H) |
| C6 | ~ 125 - 130 | Aromatic (C-H) |
| -OCH₂CH₃ | ~ 63 - 67 | Ethoxy (methylene) |
| -OCH₃ | ~ 55 - 58 | Methoxy |
| -OCH₂CH₃ | ~ 14 - 17 | Ethoxy (methyl) |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbons bearing the oxygen atoms (C3 and C4) are expected to be the most downfield. The carbon attached to the boron atom (C1) is often difficult to observe due to quadrupolar relaxation of the boron nucleus, which can lead to a broadened and low-intensity signal.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
Trustworthiness: A Self-Validating System
A reliable NMR spectrum of a boronic acid requires careful attention to sample preparation to avoid common pitfalls such as the formation of anhydrides (boroxines).
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For boronic acids, DMSO-d₆ or Methanol-d₄ are often preferred over CDCl₃. These coordinating solvents can help break up oligomeric species and boroxine anhydrides, leading to sharper and more interpretable spectra.
-
Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: A standard proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C, a longer acquisition time and a higher sample concentration may be necessary.
-
Caption: Experimental workflow for NMR analysis of this compound.
Common Impurities and Spectral Artifacts
-
Boroxine Anhydrides: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is often reversible. The presence of boroxines can lead to broadened peaks or additional sets of signals in the NMR spectrum. Using a coordinating solvent like DMSO-d₆ or methanol-d₄ helps to break up these anhydrides and favor the monomeric boronic acid form.
-
Residual Solvents: Traces of solvents from the synthesis and purification, such as diethyl ether, ethyl acetate, or hexanes, are common impurities and their characteristic peaks should be identified.
-
Water: A peak corresponding to water will be present in most deuterated solvents. In DMSO-d₆, it typically appears around 3.33 ppm.
Application in Synthesis: The Suzuki-Miyaura Coupling
This compound is a key participant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and organic materials. The purity of the boronic acid, as confirmed by NMR, is critical for the success and efficiency of these coupling reactions.
Caption: Role of this compound in Suzuki-Miyaura coupling.
Conclusion
The NMR spectroscopic analysis of this compound provides a detailed picture of its molecular structure and is an indispensable tool for quality control. While a definitive, published spectrum for this specific compound remains elusive, a thorough understanding of NMR principles and data from analogous structures allows for a reliable prediction and interpretation of its ¹H and ¹³C NMR spectra. By following the outlined experimental protocols and being mindful of the unique chemical properties of boronic acids, researchers can confidently characterize this important synthetic building block.
References
An In-depth Technical Guide on the Solubility of (3-Ethoxy-4-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of (3-ethoxy-4-methoxyphenyl)boronic acid, a critical parameter for its application in synthetic chemistry and drug development. By integrating theoretical principles with practical methodologies, this document serves as an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving this versatile reagent.
Introduction to this compound: A Key Building Block
This compound is an important organoboron compound widely utilized in organic synthesis.[1] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern medicinal chemistry for the synthesis of complex molecules and pharmaceutical intermediates.[2][3][4][5][6] The ethoxy and methoxy substituents on the phenyl ring influence its electronic properties and, consequently, its reactivity and physical characteristics, including solubility. A thorough understanding of its solubility is paramount for efficient and scalable synthetic protocols.
The Intricacies of Boronic Acid Solubility: Beyond Simple Dissolution
The solubility of boronic acids is a more complex phenomenon than that of many other organic compounds. Several factors govern their dissolution behavior, making a nuanced understanding essential for practical applications.
The Role of Solvent Polarity
As a general trend, the solubility of phenylboronic acids correlates with the polarity of the solvent.[7] Phenylboronic acid itself exhibits high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in less polar solvents such as chloroform, and very low solubility in nonpolar hydrocarbon solvents.[7][8][9][10] The introduction of alkoxy groups, such as the ethoxy and methoxy groups in the title compound, can modulate this behavior, generally increasing solubility in many organic solvents compared to the parent phenylboronic acid.[11]
The Boronic Acid-Boroxine Equilibrium
A key characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[7][8] This equilibrium is influenced by the solvent, temperature, and the specific substituents on the aryl ring.[7]
Caption: Reversible dehydration of boronic acid to its corresponding boroxine.
The solubility of the boronic acid and its corresponding boroxine can differ significantly, leading to challenges in obtaining reproducible solubility data.[7] Commercial boronic acids may exist as mixtures of the acid and its anhydride.[7]
Influence of Substituents
The nature and position of substituents on the phenyl ring have a marked effect on the properties of boronic acids, including their solubility.[11] The ethoxy and methoxy groups in this compound are expected to influence its solubility profile through a combination of electronic and steric effects.
Aqueous Solubility and pH Dependence
The aqueous solubility of boronic acids can be enhanced by the addition of polyols, such as mannitol, which form boronate esters.[12] This strategy is often employed in the formulation of boronic acid-containing drugs.[12] Furthermore, the solubility of boronic acids in aqueous media can be pH-dependent.
Qualitative Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively published, a qualitative profile can be inferred from the behavior of structurally related compounds like phenylboronic acid and its derivatives.[8][11]
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | The polar nature of the ether oxygen can hydrogen bond with the hydroxyl groups of the boronic acid. |
| Ketones | Acetone, 2-Butanone | High | Similar to ethers, the carbonyl oxygen can act as a hydrogen bond acceptor.[8] |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Alcohols can readily form hydrogen bonds with the boronic acid. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are less polar than ethers and ketones but can still solvate the boronic acid to some extent.[8] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | The nonpolar nature of these solvents makes them poor solvents for the polar boronic acid. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These nonpolar solvents are generally unsuitable for dissolving boronic acids.[8] |
| Water | - | Low to Moderate | Solubility in water can be influenced by pH and the formation of boronate ions. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the complexities of boronic acid solubility, experimental determination is crucial for accurate and reliable data. The dynamic (synthetic) method is a common and effective technique.[7][8][11]
Principle of the Dynamic Method
A biphasic sample of known composition (solute and solvent) is slowly heated with rigorous stirring. The temperature at which the solid phase completely dissolves, indicated by the disappearance of turbidity, is recorded as the solubility temperature for that specific composition.[7][8]
Caption: Workflow for the dynamic method of solubility determination.
Detailed Experimental Protocol
-
Preparation of Samples:
-
Accurately weigh various amounts of this compound into several sealed vials.
-
To each vial, add a precise volume or mass of the desired solvent to create a series of samples with known mole fractions.
-
-
Heating and Observation:
-
Place a vial in a temperature-controlled heating block equipped with a magnetic stirrer.
-
Begin heating the sample at a slow, constant rate (e.g., 0.5 °C/minute) while stirring vigorously.
-
Illuminate the sample to aid in the observation of turbidity.
-
Carefully monitor the sample for the disappearance of the last solid particles.
-
-
Data Recording and Analysis:
-
Record the temperature at which the solution becomes clear as the solubility temperature for that composition.
-
Repeat the measurement for each sample to ensure reproducibility.
-
Plot the mole fraction of the boronic acid against the corresponding solubility temperature to generate a solubility curve.
-
Practical Implications for Drug Development and Synthesis
A comprehensive understanding of the solubility of this compound is critical for several aspects of its application:
-
Reaction Optimization: The choice of solvent for Suzuki-Miyaura coupling and other reactions is often dictated by the solubility of the reactants.[7] Ensuring that the boronic acid is sufficiently soluble at the reaction temperature is key to achieving high yields and reproducible results.
-
Purification: Crystallization is a common method for purifying boronic acids. Knowledge of their solubility in different solvents is essential for selecting appropriate solvent systems for crystallization and for minimizing product loss.[8]
-
Formulation: For applications in drug development, understanding the aqueous solubility and how it can be modulated (e.g., through the use of co-solvents or excipients like mannitol) is crucial for developing suitable dosage forms.[12]
Conclusion
The solubility of this compound is a multifaceted property governed by solvent polarity, the dynamic equilibrium with its boroxine form, and the influence of its chemical structure. While general trends can be predicted, precise solubility data must be determined experimentally. The methodologies and principles outlined in this guide provide a robust framework for researchers and scientists to effectively characterize and leverage the solubility of this important synthetic building block, thereby facilitating its successful application in research and development.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fishersci.se [fishersci.se]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DSpace [kuscholarworks.ku.edu]
The Duality of Boronic Acids: Versatility and Vulnerability
An In-depth Technical Guide to the Stability of (3-Ethoxy-4-methoxyphenyl)boronic acid
For: Researchers, scientists, and drug development professionals.
Abstract: this compound is a valuable building block in modern synthetic chemistry, particularly for its application in palladium-catalyzed cross-coupling reactions. However, like many organoboron compounds, its utility is intrinsically tied to its chemical stability. The degradation of this reagent can lead to diminished reaction yields, inconsistent results, and the introduction of process-related impurities. This guide provides a comprehensive examination of the factors governing the stability of this compound, detailing the primary degradation pathways—boroxine formation and protodeboronation. It offers field-proven protocols for storage, handling, and analytical quality control to ensure the integrity of the material and the reproducibility of its performance in critical synthetic applications.
Organoboronic acids are celebrated for their role in robust carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] Their moderate reactivity, general stability to air and moisture compared to other organometallics, and favorable toxicological profile make them indispensable reagents in pharmaceutical and materials science.[3][4] The subject of this guide, this compound, offers a synthetically useful scaffold, bearing electron-rich substituents that influence its reactivity and stability.
Despite their relative stability, boronic acids are susceptible to specific degradation pathways that can compromise their purity and performance.[5][6] Understanding these pathways is not merely an academic exercise; it is a prerequisite for reliable process development, ensuring stoichiometric accuracy and minimizing downstream purification challenges.
Core Degradation Pathways
The stability of this compound is primarily influenced by two well-documented chemical processes: reversible dehydration to form boroxines and irreversible protodeboronation.
Boroxine Formation: A Reversible Equilibrium
The most common process affecting solid-state boronic acids is the intermolecular condensation of three molecules to form a cyclic trimeric anhydride, known as a boroxine.[5][7][8] This is a dehydration reaction that exists in equilibrium with the monomeric boronic acid.[8][9]
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
-
Mechanism: The formation of the six-membered boroxine ring occurs through the elimination of three water molecules.[8][10] This process can be driven by heat or the use of a drying agent.[8] Conversely, the presence of water rapidly hydrolyzes the boroxine back to the active boronic acid monomer.[7][9][11]
-
Impact on Synthesis:
-
Stoichiometry: The presence of boroxine, which has a different molecular weight, means that weighing out the solid reagent can lead to an inaccurate molar quantity of the active monomer. This can directly result in lower-than-expected yields.
-
Solubility & Reactivity: Boroxines may have different solubility profiles and reactivity rates compared to the parent boronic acid. While they can participate in cross-coupling reactions, the reaction often proceeds via in situ hydrolysis back to the monomer.
-
Figure 1. The reversible equilibrium between a boronic acid and its corresponding boroxine trimer.
Protodeboronation: An Irreversible Loss
Protodeboronation is an irreversible degradation pathway involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[5][12] For this compound, this results in the formation of 1-ethoxy-2-methoxybenzene as a key impurity.
Ar–B(OH)₂ + H₂O → Ar–H + B(OH)₃
-
Mechanism: This reaction can be catalyzed by acid or base and is often accelerated by heat.[13][14] The electron-donating nature of the ethoxy and methoxy groups on the aromatic ring makes this compound particularly susceptible to protodeboronation, as electron-rich arenes are known to undergo this process more readily.[15][16][17]
-
Impact on Synthesis:
-
Yield Loss: This pathway represents a direct and irreversible loss of the active reagent.
-
Impurity Generation: The resulting aryl impurity can be challenging to separate from the desired product, complicating purification efforts.
-
Best Practices for Storage and Handling
To mitigate degradation and preserve the chemical integrity of this compound, adherence to strict storage and handling protocols is essential.
Table 1: Recommended Storage and Handling Protocols
| Parameter | Protocol | Rationale and Scientific Justification |
| Temperature | Store at 2-8 °C. | Low temperatures decrease the rate of all chemical reactions, significantly slowing irreversible degradation like protodeboronation. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Minimizes exposure to atmospheric moisture, which shifts the equilibrium away from the boroxine trimer. It also prevents potential oxidative degradation.[18] |
| Container | Use a tightly sealed, opaque or amber glass container. | Prevents the ingress of moisture and protects the compound from potential photolytic degradation, a general best practice for organic reagents. |
| Handling | Allow the container to warm to room temperature before opening. Handle quickly in a dry environment or glovebox. | Prevents condensation of atmospheric moisture onto the cold solid, which can accelerate both hydrolysis of boroxine and protodeboronation. |
| Chemical Environment | Avoid storage in the presence of strong acids, bases, or certain metals. | Both acidic and basic conditions are known to catalyze protodeboronation.[12][13][17] |
Experimental Workflows for Stability Assessment
Routine analytical testing is critical for quality control and for troubleshooting synthetic protocols. The following methods are recommended for assessing the purity and stability of this compound.
Qualitative and Semi-Quantitative Analysis by ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a rapid and powerful tool for identifying the boronic acid, its boroxine, and the primary protodeboronation byproduct.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Boronic Acid: Identify the characteristic aromatic, ethoxy, and methoxy signals. The B(OH)₂ protons are often visible as a broad singlet in DMSO-d₆.
-
Boroxine: The presence of the boroxine may cause slight shifts or broadening of the aromatic signals. The absence or diminished integration of the B(OH)₂ signal relative to the aromatic protons can also indicate boroxine formation.
-
Protodeboronation Impurity: Search for the distinct signals corresponding to 1-ethoxy-2-methoxybenzene.
-
Quantification: The relative molar ratio of impurities can be estimated by comparing the integration of their characteristic peaks to that of the parent compound.
-
Quantitative Purity Determination by HPLC
For accurate purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound at a known concentration. Create a calibration curve by preparing a series of dilutions.
-
Sample Preparation: Accurately weigh and dissolve the test sample to a concentration within the calibration range.
-
Chromatographic Conditions (Typical):
-
Column: C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution using Acetonitrile and Water (often with 0.1% formic or trifluoroacetic acid to improve peak shape).
-
Detection: UV spectrophotometer at a wavelength of maximum absorbance (e.g., ~254 nm).
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis: Plot the peak area of the standards versus their concentration to generate a calibration curve. Determine the concentration of the test sample from its peak area and calculate the purity as a weight percentage.
Figure 2. A generalized workflow for the quantitative analysis of boronic acid purity via HPLC.
Conclusion
While this compound is a powerful synthetic tool, its efficacy is dependent on its chemical integrity. The primary stability concerns—reversible boroxine formation and irreversible protodeboronation—are manageable through a disciplined approach to storage and handling. By implementing the protocols outlined in this guide, including low-temperature storage under an inert atmosphere and routine analytical verification by NMR and HPLC, researchers and drug development professionals can ensure the reliability and reproducibility of their synthetic processes, ultimately leading to higher quality outcomes.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boroxine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of (3-Ethoxy-4-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Ethoxy-4-methoxyphenyl)boronic acid is a valuable synthetic intermediate, belonging to the versatile class of arylboronic acids. Its structure, featuring both ethoxy and methoxy substituents on the phenyl ring, makes it a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The electron-donating nature of these alkoxy groups significantly influences the electronic properties of the boronic acid, impacting its reactivity in a variety of cross-coupling reactions. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in Suzuki-Miyaura and Chan-Lam couplings, common side reactions, and practical considerations for its use in the laboratory.
Physicochemical Properties and Handling
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application. While specific data for this exact molecule can be limited, general characteristics of similar arylboronic acids provide valuable guidance.
| Property | Value | Source |
| CAS Number | 915201-13-7 | [1][2][3] |
| Molecular Formula | C9H13BO4 | [3] |
| Molecular Weight | 196.01 g/mol | [3] |
| Appearance | Typically a white to off-white powder | [4] |
| Melting Point | Data not consistently available; related compounds like 4-methoxyphenylboronic acid melt at 204-206 °C. | [5] |
| Stability | Arylboronic acids are generally stable solids but can be susceptible to protodeboronation, especially under basic aqueous conditions.[6][7] It is advisable to store the compound in a tightly sealed container in a cool, dry place. | [8] |
| Handling | Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use in a well-ventilated area. | [8] |
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is arguably the most prominent application of this compound. This palladium-catalyzed reaction forms a new carbon-carbon bond between the arylboronic acid and an organic halide or triflate, proving indispensable for the synthesis of biaryl and substituted aromatic compounds.[7][9][10]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:[9][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[9][11]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][12]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 915201-13-7|this compound|BLD Pharm [bldpharm.com]
- 3. 3-ETHOXY-4-METHOXYPHENYLBORONIC ACID | 915201-13-7 [chemicalbook.com]
- 4. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 5. nbinno.com [nbinno.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
A Technical Guide to the Biological Activity of (3-Ethoxy-4-methoxyphenyl)boronic Acid Derivatives: A Focus on Phosphodiesterase 4 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of the boronic acid moiety into small molecules has become a cornerstone of modern medicinal chemistry, leading to several FDA-approved drugs.[1] This guide delves into the biological activities of a specific, highly promising class of compounds: (3-Ethoxy-4-methoxyphenyl)boronic acid derivatives. The 3-ethoxy-4-methoxy substitution pattern is a privileged motif known to confer high-affinity binding to the active site of Phosphodiesterase 4 (PDE4), a critical regulator of inflammatory pathways.[2] We will explore the unique mechanism by which the boronic acid functional group facilitates potent, reversible inhibition of PDE4 through interaction with the enzyme's bimetal catalytic center.[3] Beyond their profound anti-inflammatory potential, this guide will also touch upon the broader biological profile of related boronic acid derivatives, including their application as anticancer agents.[4][5] This document serves as a technical resource, providing not only mechanistic insights but also detailed, field-proven experimental protocols for evaluating the biological activity of these compounds, thereby empowering researchers in their drug discovery efforts.
Part 1: The Boronic Acid Moiety in Modern Drug Discovery
The journey of boron-containing compounds from chemical curiosities to clinical staples has been transformative for drug design.[6] Initially met with skepticism due to perceived toxicity, this view has been thoroughly demystified, largely catalyzed by the success of the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[4] This approval paved the way for a new class of therapeutics, with several other boronic acid-based drugs now in clinical use, including Crisaborole for atopic dermatitis and Vaborbactam, a β-lactamase inhibitor.[7]
The utility of boronic acids stems from their unique electronic structure. The boron atom possesses a vacant p-orbital, rendering it a mild Lewis acid.[4] This allows it to form a reversible, covalent bond with nucleophilic groups, such as the hydroxyl group of a serine residue or a metal-activated water molecule within an enzyme's active site.[8][9] This ability to form a stable yet reversible bond is a key differentiator from many traditional inhibitors. Furthermore, the trigonal planar boronic acid can adopt a tetrahedral geometry upon binding, effectively mimicking the high-energy tetrahedral transition states of many enzymatic hydrolysis reactions, making these compounds potent transition-state inhibitors.[10][11]
Part 2: The (3-Ethoxy-4-methoxyphenyl) Scaffold: A Privileged Motif for PDE4 Inhibition
Phosphodiesterase 4 (PDE4): A Key Regulator of Inflammation
The cyclic nucleotide phosphodiesterase (PDE) superfamily of enzymes are crucial regulators of intracellular signaling.[3] They function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, comprising four subtypes (PDE4A, B, C, and D), is specific for the degradation of cAMP and is predominantly expressed in immune and inflammatory cells, such as T-cells, monocytes, and neutrophils, as well as in airway smooth muscle cells and keratinocytes.[3][12]
By degrading cAMP, PDE4 terminates its downstream signaling, which includes the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). These pathways collectively suppress the inflammatory response. Consequently, inhibiting PDE4 elevates intracellular cAMP levels, leading to a potent anti-inflammatory effect characterized by the downregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), interleukins (IL-2, IL-5, IL-10), and interferon-gamma (IFN-γ).[13][14] This makes PDE4 a highly attractive therapeutic target for a range of inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and atopic dermatitis.[2][12]
The cAMP Signaling and PDE4 Inhibition Pathway
Caption: The PDE4-mediated cAMP signaling pathway and its inhibition.
Significance of the 3-Ethoxy-4-methoxy Motif
The 3,4-dialkoxyphenyl group, particularly the 3-ethoxy-4-methoxy arrangement, is a well-established pharmacophore for high-affinity PDE4 inhibition. This "catechol-diether" moiety fits snugly into a hydrophobic pocket within the PDE4 active site, engaging in critical van der Waals interactions. The methoxy group often forms a key hydrogen bond with the side chain of an invariant glutamine residue, an interaction essential for anchoring the inhibitor. Roflumilast and Apremilast, both approved PDE4 inhibitors, feature variations of this core structure, underscoring its importance for potent and selective enzyme binding.[2] Combining this privileged scaffold with a boronic acid warhead creates a powerful strategy for developing novel, high-potency PDE4 inhibitors.
Part 3: Mechanism of Action: Boron-Mediated PDE4 Inhibition
The active site of PDE4 contains a bimetal center, typically coordinated by zinc (Zn²⁺) and magnesium (Mg²⁺) ions, which in turn activates a key water molecule.[3] This metal-activated hydroxide ion acts as the nucleophile that attacks the phosphodiester bond of cAMP, initiating its hydrolysis.
Classical catechol-based inhibitors work by chelating these metal ions. Boronic acid derivatives, however, employ a distinct and elegant mechanism. The Lewis acidic boron atom of the inhibitor directly interacts with the metal-bound hydroxide ion.[7][13] This forms a reversible tetrahedral boronate adduct, effectively trapping the catalytic water molecule and preventing it from attacking the cAMP substrate. This unique binding mode, confirmed by co-crystal structures of benzoxaboroles with PDE4B, accounts for the high potency of these compounds.[3][14]
Boronic Acid Interaction with the PDE4 Active Site
Caption: Boronic acid inhibitor binding within the PDE4 active site.
Part 4: Broader Biological Profile: Anticancer and Other Activities
While PDE4 inhibition is a primary application, the versatility of the boronic acid moiety allows for engagement with other biological targets.
-
Anticancer Activity : Boronic acids are potent inhibitors of the proteasome, a multi-protein complex responsible for degrading ubiquitinated proteins.[4] Inhibition of the proteasome disrupts cellular protein homeostasis, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis in cancer cells.[4][9] Chalcone-boronic acid hybrids, for example, have demonstrated significant cytotoxic activity against various human cancer cell lines, including oral squamous cell carcinoma.[5]
-
Antibacterial Activity : The rise of antibiotic resistance has spurred the search for novel antibacterial agents. Boronic acid transition-state inhibitors (BATSIs) have emerged as a promising strategy against bacterial β-lactamases, the enzymes responsible for inactivating β-lactam antibiotics like penicillin.[11] By mimicking the tetrahedral intermediate of β-lactam hydrolysis, these inhibitors can restore the efficacy of existing antibiotics.[8]
Part 5: Experimental Protocols for Activity Assessment
To validate the biological activity of novel this compound derivatives, a tiered approach involving enzymatic, cellular, and cytotoxicity assays is recommended.
Protocol 1: In Vitro PDE4B Enzyme Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on recombinant human PDE4B.
Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) by PDE4B. In the presence of an inhibitor, the rate of hydrolysis decreases, resulting in a sustained fluorescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.
-
Assay Plate Preparation: In a 384-well, low-volume black plate, add 2 µL of diluted compound or DMSO (for positive and negative controls).
-
Enzyme Addition: Add 8 µL of assay buffer containing recombinant human PDE4B enzyme to all wells except the negative control (add buffer only). Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add 10 µL of assay buffer containing the FAM-cAMP substrate to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader (e.g., BMG PHERAstar) pre-set to 30°C. Read kinetic fluorescence (Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V) for each well from the linear phase of the kinetic curve. Plot the percent inhibition [(1 - V_inhibitor / V_control) * 100] against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Workflow for PDE4B Inhibition Assay
Caption: Workflow for the in vitro PDE4B enzymatic inhibition assay.
Protocol 2: Cellular Anti-inflammatory Activity (TNF-α Inhibition)
This assay measures the ability of a compound to inhibit the release of TNF-α from stimulated human immune cells.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates peripheral blood mononuclear cells (PBMCs) to produce and release pro-inflammatory cytokines, including TNF-α. A PDE4 inhibitor will increase intracellular cAMP, suppressing this response.
Step-by-Step Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.
-
Cell Plating: Plate PBMCs in a 96-well tissue culture plate at a density of 2 x 10⁵ cells per well.
-
Compound Treatment: Add serially diluted test compounds to the wells. Incubate for 1 hour at 37°C, 5% CO₂.
-
Cell Stimulation: Add LPS to all wells (final concentration 100 ng/mL), except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release relative to the LPS-stimulated control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 3: In Vitro Anticancer Cytotoxicity (MTS Assay)
This protocol assesses the cytotoxic or cytostatic effects of a compound on a cancer cell line (e.g., SCC-25).
Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Step-by-Step Methodology:
-
Cell Plating: Seed SCC-25 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serially diluted test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Bortezomib).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂ until color development is sufficient.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.
Part 6: Data Synthesis and Interpretation
The biological activities of a series of hypothetical this compound derivatives are summarized below. This table illustrates how data from the described protocols can be presented for comparative analysis.
| Compound ID | R-Group Modification | PDE4B IC₅₀ (nM) | TNF-α Release IC₅₀ (nM) | SCC-25 Cytotoxicity IC₅₀ (µM) |
| REF-01 | -H | 25.4 | 150.2 | > 50 |
| DER-02 | -F (para-Aryl) | 10.1 | 85.6 | > 50 |
| DER-03 | -CN (para-Aryl) | 2.5 | 22.8 | 45.7 |
| DER-04 | -NH₂ (para-Aryl) | 48.9 | 255.1 | > 50 |
| Rolipram | Control | 110.0 | 450.0 | > 50 |
Interpretation:
-
A strong correlation between enzymatic (PDE4B) and cellular (TNF-α) inhibition is expected and observed, validating the mechanism of action.
-
Electron-withdrawing groups (e.g., -CN in DER-03) on a distal aryl ring appear to enhance PDE4 inhibitory potency.
-
The compounds show high selectivity for their anti-inflammatory target, with cytotoxicity only observed at much higher concentrations (micromolar vs. nanomolar), indicating a favorable therapeutic window.
Conclusion and Future Perspectives
Derivatives of this compound represent a highly promising class of compounds for the development of novel anti-inflammatory agents. Their combination of a PDE4-privileged scaffold with a boron warhead that utilizes a unique, reversible covalent binding mechanism provides a powerful platform for achieving high potency. The experimental framework provided herein offers a robust system for identifying and characterizing lead candidates.
Future work should focus on optimizing the pharmacokinetic properties of these derivatives to improve their drug-like characteristics. Furthermore, exploring modifications to the boronic acid moiety itself, such as its conversion to cyclic boronic esters (benzoxaboroles), may enhance cell permeability and metabolic stability, further solidifying the therapeutic potential of this remarkable chemical class.
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boron‐based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center – ScienceOpen [scienceopen.com]
An In-Depth Technical Guide to the Spectroscopic Analysis of (3-Ethoxy-4-methoxyphenyl)boronic acid
This guide provides a comprehensive technical overview of the essential spectroscopic techniques used to characterize (3-Ethoxy-4-methoxyphenyl)boronic acid. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond procedural steps to explain the underlying principles and rationale for data interpretation, ensuring robust and reliable compound verification.
Introduction: The Significance of this compound
This compound is an important bifunctional organic building block. Its structure, featuring a phenylboronic acid moiety ortho- and para-substituted with alkoxy groups, makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern carbon-carbon bond formation in pharmaceutical and materials science. The ethoxy and methoxy groups modulate the electronic properties and steric hindrance of the boronic acid, influencing its reactivity and the properties of the resulting coupled products.
Given its role as a critical starting material, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the necessary tools to verify the molecular structure, identify functional groups, and ensure the quality of the material before its use in complex synthetic pathways. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound.
Core Spectroscopic Workflow
The characterization of a novel or synthesized batch of this compound follows a logical and synergistic workflow. Each technique provides a unique piece of the structural puzzle.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with (3-Ethoxy-4-methoxyphenyl)boronic acid
Introduction: The Strategic Importance of the (3-Ethoxy-4-methoxyphenyl) Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide focuses on a particularly valuable building block in medicinal chemistry and drug discovery: (3-Ethoxy-4-methoxyphenyl)boronic acid . This electron-rich boronic acid is a key structural component in a variety of biologically active molecules, most notably as a crucial intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis.[2] The presence of the ethoxy and methoxy groups on the phenyl ring significantly influences the electronic properties of the molecule, making it an important synthon for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.
These application notes provide a comprehensive overview of the Suzuki coupling reaction with this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the reactant's properties is paramount for successful reaction design and optimization.
| Property | Value | Reference |
| CAS Number | 915201-13-7 | |
| Molecular Formula | C₉H₁₃BO₄ | [3] |
| Molecular Weight | 196.01 g/mol | [3] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in organic solvents such as dioxane, THF, and DMF. | General Knowledge |
The Mechanism of the Suzuki-Miyaura Coupling: A Step-by-Step Analysis
The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[5]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step, as it activates the boronic acid by forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Guide to Best Practices
The following protocols are designed to provide a robust starting point for the Suzuki coupling of this compound with aryl halides. Optimization may be required depending on the specific substrate and desired scale.
Protocol 1: General Procedure for the Synthesis of 2-Arylquinolines
This protocol is adapted from a reported synthesis of 2-alkynyl-4-arylquinolines and is suitable for the coupling of this compound with chloro- or bromo-substituted quinolines and other heterocyclic systems.[1]
Materials and Reagents:
-
Aryl halide (e.g., 2-chloroquinoline) (1.0 equiv)
-
This compound (1.2 equiv)
-
[P(Ph)₃]₂PdCl₂ (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Tricyclohexylphosphine (PCy₃) (6 mol%)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), cesium carbonate (2.0 equiv), [P(Ph)₃]₂PdCl₂ (3 mol%), and tricyclohexylphosphine (6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of 0.1 M.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Diagram of the Experimental Workflow:
Caption: General experimental workflow for Suzuki coupling.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid reaction optimization and synthesis of small compound libraries, microwave-assisted Suzuki coupling can be highly effective.
Materials and Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
In a microwave vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and potassium carbonate (2.0 equiv).
-
Add a 3:1 mixture of DMF and water to achieve a substrate concentration of 0.2 M.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
After cooling, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Optimization and Troubleshooting
Achieving high yields and purity in Suzuki coupling reactions often requires careful optimization of several parameters.
| Parameter | Considerations and Recommendations |
| Catalyst | Pd(PPh₃)₄ is a robust and commonly used catalyst. For more challenging couplings, consider using more active pre-catalysts or ligands such as Buchwald-type ligands (e.g., SPhos, XPhos). |
| Base | The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Solvent | A mixture of an organic solvent (e.g., dioxane, THF, DMF, toluene) and water is often optimal. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. |
| Temperature | Reaction temperatures typically range from room temperature to 120 °C. For less reactive aryl chlorides, higher temperatures may be necessary. |
| Ligand | The ligand stabilizes the palladium catalyst and modulates its reactivity. Electron-rich and bulky phosphine ligands are often beneficial for coupling with electron-rich boronic acids like this compound. |
Applications in Drug Discovery and Development
The (3-ethoxy-4-methoxyphenyl) moiety is a key pharmacophore in a number of biologically active compounds. Its presence is often associated with potent and selective inhibition of enzymes such as phosphodiesterases (PDEs). The Suzuki coupling provides a versatile and efficient method for incorporating this important structural motif into novel drug candidates. The protocols outlined in this guide can be applied to the synthesis of libraries of compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of valuable intermediates and final products in the pharmaceutical and agrochemical industries. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently construct complex molecular architectures containing the (3-ethoxy-4-methoxyphenyl) moiety. The protocols and guidelines presented here provide a solid foundation for the successful application of this important synthetic transformation.
References
- 1. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 2. Preparation method for apremilast and intermediate of apremilast - Eureka | Patsnap [eureka.patsnap.com]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A kind of preparation method of synthetic Apremilast intermediate - Eureka | Patsnap [eureka.patsnap.com]
Application Note & Protocol: Palladium-Catalyzed Cross-Coupling with (3-Ethoxy-4-methoxyphenyl)boronic acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of (3-ethoxy-4-methoxyphenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The 3-ethoxy-4-methoxyphenyl motif is a key structural element in a variety of pharmacologically active compounds, including analogues of the potent anti-tubulin agent Combretastatin A-4.[1][2] This document outlines the fundamental mechanism of the Suzuki-Miyaura coupling, offers a robust, step-by-step experimental protocol, discusses critical parameters for reaction optimization, and provides troubleshooting guidance. The content is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules.
Introduction: The Significance of the 3-Ethoxy-4-methoxyphenyl Moiety
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its role in both academic research and industrial drug development.[5][6]
Among the diverse building blocks available, this compound is of particular interest. The vicinal ethoxy-methoxy substitution pattern on the phenyl ring is a bioisostere of the 3-hydroxy-4-methoxy group found in the B-ring of Combretastatin A-4 (CA-4), a natural product with potent cytotoxicity and antivascular effects.[1] The synthesis of analogues by replacing or modifying this core structure is a common strategy in medicinal chemistry to improve metabolic stability, solubility, and efficacy.[2][7][8] This boronic acid serves as a critical reagent for introducing this key pharmacophore onto various scaffolds, facilitating the rapid generation of novel drug candidates.[1][9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3][4]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11][12] The base plays a crucial role, and its choice can significantly impact reaction efficiency.[13]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][11] Bulky, electron-rich phosphine ligands are often used to promote this final, product-forming step.[14]
Core Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a general method for the Suzuki-Miyaura coupling. It is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.[15]
Materials and Equipment
| Reagent/Equipment | Purpose/Specification | Supplier Example |
| This compound | Nucleophilic Partner | Combi-Blocks, Sigma-Aldrich |
| Aryl Bromide | Electrophilic Partner | Various |
| Pd(PPh₃)₄ (Tetrakis) | Pd(0) Catalyst Precursor | Strem, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Base (anhydrous powder) | J.T. Baker, Fisher Scientific |
| 1,4-Dioxane | Solvent (anhydrous) | Acros Organics |
| Deionized Water | Co-solvent | Millipore |
| Schlenk Flask / Reaction Tube | Reaction Vessel | Chemglass |
| Magnetic Stirrer & Stir Bar | Agitation | IKA, Corning |
| Condenser | Reflux | Ace Glass |
| Nitrogen/Argon Line | Inert Atmosphere | Airgas |
| TLC Plates (Silica gel 60 F₂₅₄) | Reaction Monitoring | EMD Millipore |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equiv). Expertise Note: Using a pre-catalyst like Pd(OAc)₂ with a separate phosphine ligand (e.g., SPhos, XPhos) can be more effective for challenging substrates like aryl chlorides, but Pd(PPh₃)₄ is a reliable starting point for many aryl bromides.[14][15]
-
Solvent Addition: Add the degassed solvents via syringe. A common ratio is 1,4-dioxane and water (4:1 v/v). The reaction concentration is typically set at 0.1-0.2 M with respect to the limiting reagent (the aryl bromide). Causality Note: The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[16][17]
-
Reaction Execution: Lower the flask into a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting aryl bromide is consumed (typically 2-12 hours).[18]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Optimization and Troubleshooting
While the core protocol is robust, achieving high yields may require optimization, especially with challenging substrates.
| Parameter | Options & Considerations | Rationale / Causality |
| Catalyst/Ligand | Pd(PPh₃)₄: Good general-purpose catalyst. Pd(OAc)₂/Pd₂(dba)₃ + Ligand: Allows for tuning. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) for sterically hindered or electron-rich substrates, and especially for aryl chlorides.[5][14][15] | Ligands stabilize the Pd(0) state, prevent catalyst decomposition (formation of palladium black), and modulate electronic/steric properties to accelerate oxidative addition and reductive elimination.[3][11] |
| Base | K₂CO₃, Cs₂CO₃: Common, effective choices. K₃PO₄: A stronger base, often used for less reactive partners (e.g., aryl chlorides).[19] KF: Can be used for base-sensitive functional groups.[10] | The base is required to form the active "ate" complex [ArB(OH)₃]⁻, which enhances the nucleophilicity of the organic group for efficient transmetalation.[13][20] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O: Common biphasic systems. DMF, DME: Can be used, but require careful degassing. | The organic solvent solubilizes the organic reagents and catalyst, while water dissolves the base and facilitates the key transmetalation step.[12] |
| Temperature | 80-110 °C: Typical range. | Higher temperatures increase reaction rates but can also lead to side reactions like protodeboronation (loss of the boronic acid group).[6] |
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently strong base; Low temperature. | Ensure rigorous degassing of solvents and use of an inert atmosphere. Switch to a stronger base (e.g., K₃PO₄). Increase reaction temperature. Try a more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos).[21] |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) precatalyst not fully reduced to Pd(0). | Improve degassing procedures. Ensure the reaction is run under a strict inert atmosphere. The use of a Pd(0) source like Pd(PPh₃)₄ can minimize this.[3] |
| Protodeboronation | Excess water; High temperature; Extended reaction time. | Use the minimum required amount of water. Reduce reaction temperature if possible. Monitor the reaction closely and stop it once the starting material is consumed. Using boronic esters (e.g., pinacol esters) can increase stability.[6] |
| Formation of Palladium Black | Ligand dissociation/decomposition, leading to catalyst aggregation. | Use a more robust or higher concentration of ligand. Ensure the temperature is not excessively high. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling is an indispensable tool for constructing the biaryl linkages central to many pharmaceutical agents. This compound is a valuable building block for this purpose, providing access to compounds with the medicinally important CA-4-like substitution pattern. By understanding the underlying mechanism and carefully controlling key reaction parameters such as the choice of catalyst, base, and solvent, researchers can reliably and efficiently synthesize target molecules for drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. catalysis-consulting.com [catalysis-consulting.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. www1.udel.edu [www1.udel.edu]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. reddit.com [reddit.com]
Application Notes & Protocols for the Synthesis of Biaryl Compounds Using (3-Ethoxy-4-methoxyphenyl)boronic acid
Introduction: The Architectural Significance of Biaryl Moieties and the Role of (3-Ethoxy-4-methoxyphenyl)boronic acid
Biaryl structures are fundamental pillars in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2] Their prevalence in drug discovery is particularly noteworthy, where the biaryl motif often serves as a "privileged" scaffold, providing a rigid framework that allows for precise spatial orientation of various functional groups to interact with biological targets.[3] The synthesis of these compounds, therefore, is a cornerstone of modern organic and medicinal chemistry.
Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl linkages.[4][5][6] This Nobel Prize-winning reaction is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid coupling partners.[4]
This guide focuses on a specific, yet highly valuable building block: This compound (CAS 915201-13-7).[7][8][9] The substituted phenyl ring of this reagent, featuring both ethoxy and methoxy groups, introduces electronic and steric properties that can be strategically exploited in the design of novel compounds. These alkoxy groups can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, making this boronic acid a valuable asset for researchers in drug development.[10][11]
These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling, a detailed experimental protocol for the synthesis of a representative biaryl compound using this compound, and practical insights to ensure successful execution.
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[12] The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][12][13]
The Catalytic Cycle:
-
Oxidative Addition: The cycle begins with a palladium(0) complex, which undergoes oxidative addition to an organic halide (Ar¹-X), forming a palladium(II) species.[5][13]
-
Transmetalation: In the presence of a base, the boronic acid (Ar²-B(OH)₂) is activated to form a boronate species. This species then transfers its organic group (Ar²) to the palladium(II) complex, displacing the halide.[5][12][13] This is a crucial step where the new carbon-carbon bond formation is initiated.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired biaryl product (Ar¹-Ar²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][12][13]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(3-Ethoxy-4-methoxyphenyl)pyridine
This protocol details the synthesis of a representative biaryl compound, 2-(3-Ethoxy-4-methoxyphenyl)pyridine, via a Suzuki-Miyaura coupling reaction.
Materials & Equipment
| Reagents | Equipment |
| This compound | Schlenk flask or round-bottom flask |
| 2-Bromopyridine | Magnetic stirrer and stir bar |
| Palladium(II) acetate (Pd(OAc)₂) | Heating mantle or oil bath |
| Triphenylphosphine (PPh₃) | Condenser |
| Potassium carbonate (K₂CO₃) | Inert gas supply (Nitrogen or Argon) |
| 1,4-Dioxane (anhydrous) | Syringes and needles |
| Water (degassed) | Standard laboratory glassware |
| Ethyl acetate (for extraction) | Rotary evaporator |
| Brine (saturated NaCl solution) | Thin Layer Chromatography (TLC) plates |
| Anhydrous magnesium sulfate (MgSO₄) | Column chromatography setup (silica gel) |
Experimental Workflow
Figure 2: A generalized workflow for the synthesis of biaryl compounds.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq), 2-bromopyridine (1.0 mmol, 1.0 eq), potassium carbonate (2.0 mmol, 2.0 eq), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Equivalents of Boronic Acid | 1.0 | Stoichiometric amount for coupling. |
| Equivalents of Aryl Halide | 1.0 | Stoichiometric amount for coupling. |
| Palladium Catalyst Loading | 1-5 mol% | A typical range for efficient catalysis.[14] |
| Ligand to Palladium Ratio | 2:1 to 4:1 | Optimizes catalyst stability and activity. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | The choice of base can significantly impact yield.[12] |
| Solvent System | Dioxane/Water, Toluene/Water, DMF | A mixed solvent system is often used.[6] |
| Reaction Temperature | 80-110 °C | Sufficient to drive the reaction to completion. |
| Typical Yield | 70-95% | Dependent on substrates and conditions. |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is not old or degraded. It's often beneficial to use a pre-catalyst or generate the Pd(0) species in situ.
-
Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture and solvents are thoroughly degassed.
-
Base Incompatibility: The choice of base is crucial. For some substrates, a stronger base like cesium carbonate may be required.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if the oxidative addition is slow. Using a more reactive aryl halide or a more active catalyst system can mitigate this.
-
Protodeboronation: The boronic acid can be cleaved by acidic protons. Ensure the reaction is not acidic and that the base is sufficiently strong.
-
-
Difficult Purification:
-
Residual Palladium: Traces of palladium can be difficult to remove. Washing the organic layer with an aqueous solution of thiourea or using a palladium scavenger can be effective.
-
Closely Eluting Impurities: If the product and impurities have similar polarities, careful optimization of the column chromatography conditions (e.g., using a different solvent system or a different stationary phase) may be necessary.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this compound to construct complex molecular architectures. This versatile building block holds significant potential for the development of novel pharmaceuticals and advanced materials, and the protocols and insights provided herein are intended to facilitate its successful application in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. Electrochemical synthesis of biaryls by reductive extrusion from N,N’-diarylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. 915201-13-7|this compound|BLD Pharm [bldpharm.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. 3-ETHOXY-4-METHOXYPHENYLBORONIC ACID | 915201-13-7 [chemicalbook.com]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: (3-Ethoxy-4-methoxyphenyl)boronic acid in Medicinal Chemistry
Abstract
(3-Ethoxy-4-methoxyphenyl)boronic acid is a highly versatile and strategically important building block in modern medicinal chemistry. Its unique substitution pattern, featuring vicinal ethoxy and methoxy groups, provides a valuable scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide offers an in-depth exploration of its applications, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions for the synthesis of complex molecular architectures. We provide detailed, field-proven protocols for the Suzuki-Miyaura coupling, a case study on its application in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, and comprehensive safety and handling guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the discovery of novel therapeutics.
The Strategic Advantage of the 3-Ethoxy-4-Methoxy Phenyl Motif
The utility of this compound in drug design stems directly from the electronic and steric properties imparted by its alkoxy substituents. Understanding these influences is key to appreciating its role as a preferred synthetic intermediate.
Electronic and Physicochemical Influence
The methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are powerful electron-donating groups through resonance (+R effect), while also exerting a weaker, electron-withdrawing inductive (-I) effect due to the oxygen atom's electronegativity.[1] In aromatic systems, the resonance effect typically dominates, enriching the electron density of the phenyl ring and influencing its reactivity.[1]
This specific substitution pattern is a recurring motif in a class of potent anti-inflammatory agents known as catechol ether derivatives, which includes successful drugs like Roflumilast.[2] The dual alkoxy groups serve several critical functions:
-
Modulation of ADME Properties: The methoxy group, in particular, is prevalent in many approved drugs and is known to improve ligand-target binding, physicochemical properties (like solubility), and metabolic stability.[3][4] The slightly larger ethoxy group can further fine-tune lipophilicity, potentially enhancing membrane permeability.
-
Target Engagement: The oxygen atoms of the alkoxy groups can act as hydrogen bond acceptors, forming crucial interactions within the active site of a biological target, such as the bimetal center of phosphodiesterases.[5]
-
Metabolic Blocking: Strategic placement of these groups can shield adjacent positions on the ring from undesired metabolic oxidation, thereby increasing the drug's half-life.
The boronic acid functional group itself is a versatile handle for synthesis. Boronic acids are generally stable, exhibit low toxicity, and their byproducts are often considered environmentally benign ("green").[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7] This reaction is one of the most powerful and widely used transformations in medicinal chemistry for constructing biaryl and heteroaryl-aryl structures.[8]
The reaction couples an organoboron species (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[9][10]
The Catalytic Cycle
The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes: (3-Ethoxy-4-methoxyphenyl)boronic acid in Organic Synthesis
Abstract
(3-Ethoxy-4-methoxyphenyl)boronic acid is a versatile and valuable building block in modern organic synthesis, prized for its role in constructing complex molecular architectures. Its unique electronic properties, imparted by the electron-donating ethoxy and methoxy groups, make it a highly effective coupling partner in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its primary application in Suzuki-Miyaura coupling, its utility in the synthesis of high-value compounds for the pharmaceutical industry—particularly as a key precursor for phosphodiesterase 4 (PDE4) inhibitors like Roflumilast—and detailed, field-tested protocols for its use.
Introduction and Reagent Profile
This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid group, an ethoxy group at the meta-position, and a methoxy group at the para-position. This substitution pattern renders the aromatic ring electron-rich, which significantly influences its reactivity in cross-coupling reactions.
Key Properties:
-
Molecular Formula: C₉H₁₃BO₄
-
Molecular Weight: 196.01 g/mol
-
Appearance: Typically a white to off-white crystalline powder.
-
Stability: Like many boronic acids, it is relatively stable to air and moisture, facilitating ease of handling. However, it can be susceptible to protodeboronation under harsh acidic or basic conditions, or at elevated temperatures.[1][2] Protecting the boronic acid as a boronate ester (e.g., pinacol ester) or as a trifluoroborate salt can enhance stability and mitigate this side reaction.[2][3][4]
The primary utility of this reagent lies in the palladium-catalyzed Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for forging carbon-carbon bonds.[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the cornerstone application for this compound, enabling the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3][5][6]
Mechanistic Overview & Causality
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7][8] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[5][6][7] The choice of ligand on the palladium catalyst is crucial; electron-rich and bulky phosphine ligands can increase electron density at the metal center, facilitating this step, especially with less reactive aryl chlorides.[9][10]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center.[6][7][9] This step requires activation by a base. The base's role is multifaceted: it can activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻) or react with the Pd(II) complex to form a palladium hydroxide species, which then facilitates the transfer.[9][10][11][12][13] The choice of base can significantly impact yield and reaction rate.[12]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][6][7]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Synthesis of a Biaryl Compound
This protocol describes a general method for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%) or a more specialized ligand like SPhos for challenging substrates.[2]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), dried
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.08 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the aryl halide).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Data Summary: Reaction Conditions
The choice of catalyst, base, and solvent is critical for success and depends heavily on the coupling partner.[5][14]
| Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield | Reference Insight |
| Electron-deficient Ar-Br | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | High | A classic, robust system for standard couplings.[15] |
| Electron-rich Ar-Br | Pd(OAc)₂ / SPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | Bulky, electron-rich ligands like SPhos are effective for more challenging, electron-rich substrates.[2] |
| Heteroaryl-Cl | Pd₂(dba)₃ / XPhos (2 mol%) | K₃PO₄ | THF/H₂O | 40-60 | Good to High | Precatalysts with advanced ligands like XPhos allow for coupling of difficult heteroaryl chlorides at lower temperatures.[1][16] |
| Aryl-OTf | Pd(OAc)₂ / PCy₃ (3 mol%) | Cs₂CO₃ | DMF | 80 | Good | Triflates can be used as alternatives to halides; phosphine choice is key.[10][17] |
Application in Medicinal Chemistry: Synthesis of PDE4 Inhibitors
The 3-ethoxy-4-methoxyphenyl motif is a privileged scaffold in medicinal chemistry, most notably as the core of several potent phosphodiesterase 4 (PDE4) inhibitors.[18][19] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for treating inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[18][20][21]
Roflumilast, a marketed drug for severe COPD, features this core structure.[20] The synthesis of key intermediates for Roflumilast and its analogues often involves the formation of a carboxylic acid or amide from the (3-ethoxy-4-methoxyphenyl) core. While not a direct C-C coupling of the boronic acid itself, the boronic acid serves as a versatile precursor to other functional groups or can be used in fragment-based drug discovery to build analogues. A common synthetic route involves preparing 3-ethoxy-4-methoxybenzoic acid, which is a key intermediate.[22][23]
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medkoo.com [medkoo.com]
- 21. Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]
- 23. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]
Protocol for using (3-Ethoxy-4-methoxyphenyl)boronic acid in Suzuki reactions
An Application Guide for the Use of (3-Ethoxy-4-methoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Authored by: A Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in constructing carbon-carbon bonds.[1][2] This guide provides an in-depth technical overview and detailed protocols for the effective use of this compound, an electron-rich coupling partner, in palladium-catalyzed Suzuki reactions. We will explore the mechanistic nuances, critical reaction parameters, and field-proven methodologies to empower researchers, scientists, and drug development professionals in leveraging this valuable building block for the synthesis of complex biaryl and heteroaryl structures.
Introduction: The Significance of this compound
This compound is a valuable reagent in medicinal chemistry and materials science. The 3-ethoxy-4-methoxy substitution pattern introduces a highly electron-rich aromatic ring, which can impart desirable pharmacokinetic or material properties to the target molecule. The Suzuki-Miyaura reaction provides a powerful method for incorporating this moiety.[1]
The advantages of using boronic acids like this one in Suzuki couplings are significant. They are generally stable, have low toxicity compared to other organometallic reagents like organotins, and the reaction conditions are typically mild, tolerating a wide variety of functional groups.[1][2] However, the electron-rich nature of this specific boronic acid presents unique challenges, primarily an increased susceptibility to a key side reaction known as protodeboronation, which must be carefully managed for optimal results.[3]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][4] Understanding this cycle is paramount for rational optimization and troubleshooting.
The catalytic cycle consists of three primary steps:[1][2][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl.[2][6] For electron-rich aryl halides, this step can be slow and rate-limiting.[3]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻).[7][8][9][10]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.[1]
Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.
Optimizing the Reaction: Key Parameters and Considerations
Success with this compound requires careful selection of the catalyst, base, and solvent system to maximize yield and minimize side reactions.
Palladium Catalyst and Ligand Selection
The choice of palladium source (precatalyst) and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.[11]
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(dppf)Cl₂.[6][12] Pd(II) sources require in-situ reduction to the active Pd(0) state, which can be achieved by phosphine ligands or by a side reaction involving the homocoupling of the boronic acid.[4]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich coupling partners, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[2][3] They facilitate the often rate-limiting oxidative addition step and promote the final reductive elimination.[1][3]
The Critical Role of the Base
The base is not merely a spectator; it is essential for the transmetalation step.[9] Its primary role is to convert the boronic acid into a more reactive boronate anion.[7][10]
-
Common Bases: A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[9]
-
Base Strength and Side Reactions: For electron-rich boronic acids prone to protodeboronation (cleavage of the C-B bond by a proton source), the choice of base is a delicate balance. Strong bases like hydroxides can accelerate this unwanted side reaction.[3] Milder bases such as K₃PO₄ or Cs₂CO₃ are often preferred. The use of anhydrous conditions with bases like CsF can also suppress protodeboronation.[3]
Solvent System Selection
The solvent influences catalyst solubility, base activity, and reaction kinetics.[13][14]
-
Typical Solvents: Common solvents include ethereal solvents (Dioxane, THF), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF).[4] Often, a mixture with water is used to help dissolve the inorganic base.
-
Solvent Quality: The purity of the solvent is crucial. Contaminants can poison the catalyst and impede the reaction.[15][16] Using degassed solvents is vital to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[3]
Summary of Reaction Parameters
The following table summarizes the key parameters and provides starting points for optimization.
| Parameter | Common Choices | Rationale & Considerations for this compound |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf, Ar-Cl | Reactivity: I > Br > OTf >> Cl.[2] Electron-withdrawing groups on the halide partner accelerate oxidative addition.[17] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. Prone to protodeboronation, especially at elevated temperatures.[3] |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (0.1 - 5 mol%) | Low catalyst loadings are desirable.[12] Buchwald-type precatalysts are also highly effective. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich ligands (e.g., SPhos) are recommended to facilitate oxidative addition with challenging halides and promote reductive elimination.[2][3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2 - 3 equiv.) | K₃PO₄ is often an excellent choice. Avoid strong hydroxides if protodeboronation is observed.[3] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | Must be thoroughly degassed. The choice can influence reaction rate and selectivity.[13][14] |
| Temperature | 60 - 110 °C | Use the lowest temperature that allows for efficient catalytic turnover to minimize side reactions like protodeboronation.[3] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with an aryl bromide.
Caption: Fig 2: General Experimental Workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Poor choice of ligand/base.3. Insufficient temperature. | 1. Ensure proper degassing of solvents and use of an inert atmosphere.[3]2. Screen alternative bulky, electron-rich ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃).[3]3. Incrementally increase the reaction temperature. |
| Significant Protodeboronation | 1. Base is too strong or reaction temperature is too high.2. Presence of excess water or protic sources. | 1. Switch to a milder base (e.g., K₂CO₃, KF).[3] Lower the reaction temperature.[3]2. Use anhydrous solvents and a non-aqueous base (e.g., CsF). Consider using a more stable boronic ester derivative.[3][18] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without an efficient reductant. | 1. Improve the degassing procedure.[4]2. Ensure sufficient ligand is present to facilitate the reduction of Pd(II) to Pd(0). |
| Dehalogenation of Aryl Halide | 1. Side reaction involving hydride sources.2. Certain solvents (e.g., alcohols) or bases (e.g., amines) can act as hydride donors. | 1. Change the solvent system to one less prone to donating hydrides (e.g., Toluene, Dioxane).[4]2. Avoid amine bases if this side reaction is prevalent. |
Safety and Handling
Proper laboratory safety practices are essential when working with organoboron compounds and palladium catalysts.[19]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling this compound: Boronic acids are generally solids and can be irritants. Avoid creating and inhaling dust.[20][21] Handle in a well-ventilated area or a fume hood. Store in a tightly sealed container in a cool, dry place, as they can be hygroscopic.
-
Palladium Catalysts: Palladium compounds can be toxic. Avoid inhalation and skin contact.
-
Solvents: Handle flammable organic solvents in a fume hood and away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. Boron - ESPI Metals [espimetals.com]
- 21. horticentre.co.nz [horticentre.co.nz]
(3-Ethoxy-4-methoxyphenyl)boronic Acid: A Strategic Building Block for Advanced Pharmaceutical Synthesis
Abstract
(3-Ethoxy-4-methoxyphenyl)boronic acid has emerged as a pivotal structural motif in modern medicinal chemistry, most notably for its integral role in the synthesis of the oral phosphodiesterase 4 (PDE4) inhibitor, Apremilast. The unique electronic and steric properties conferred by the 3-ethoxy-4-methoxy substitution pattern on the phenyl ring are critical for optimizing target engagement, selectivity, and pharmacokinetic profiles. This comprehensive guide provides an in-depth analysis of this building block, detailing its physicochemical properties, strategic applications in drug design, and robust, field-tested protocols for its use in key synthetic transformations, including the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Strategic Value of the 3-Ethoxy-4-methoxy Phenyl Moiety
Boronic acids are indispensable tools in pharmaceutical development, primarily serving as versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Among the vast library of available boronic acids, this compound is distinguished by its direct relevance to the synthesis of high-value therapeutic agents.
The core value of this reagent lies in the 3-ethoxy-4-methoxy phenyl group, a key pharmacophoric element. This substitution pattern is a sophisticated evolution of the 3,4-dimethoxy motif found in earlier generations of PDE4 inhibitors. Structure-activity relationship (SAR) studies have revealed that this specific arrangement is crucial for potent and selective inhibition of the PDE4 enzyme, a key mediator in inflammatory pathways.[1][2][3] The replacement of a methoxy group with an ethoxy group can subtly modulate lipophilicity, metabolic stability, and interactions within the catalytic pocket of the enzyme, leading to improved drug-like properties.[2][3]
This guide serves as a technical resource for medicinal chemists and process development scientists, offering a detailed exploration of this building block's properties and practical, actionable protocols for its application.
Physicochemical & Safety Data
Proper handling and understanding of a reagent's physical properties are foundational to its successful application in synthesis.
Properties Profile
The key data for this compound are summarized in the table below. Note that an experimentally determined melting point is not consistently reported in the literature; the provided value is an estimate based on structurally similar compounds like 4-methoxyphenylboronic acid (m.p. 204-206 °C) and 3-fluoro-4-methoxyphenylboronic acid (m.p. 206-211 °C).[4][5][6][7]
| Property | Value | Source |
| CAS Number | 915201-13-7 | [8] |
| Molecular Formula | C₉H₁₃BO₄ | [9] |
| Molecular Weight | 196.01 g/mol | [10] |
| Appearance | White to off-white solid | Typical |
| Melting Point | ~200-215 °C (estimated) | Analog Data |
| Storage | Sealed in dry, 2-8°C | [10] |
Safety & Handling
As with all boronic acids, appropriate personal protective equipment (PPE) should be used. Based on available Safety Data Sheets (SDS) for this and analogous compounds, the following precautions are advised.[2][11]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust. Use a respirator if exposure limits are exceeded.[11]
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the archetypal application for aryl boronic acids, enabling the construction of biaryl systems prevalent in pharmaceuticals.[12] this compound is an excellent substrate for these transformations.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a Pd(0)/Pd(II) cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
The diagram below illustrates this fundamental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Synthesis of a Biaryl Compound
This protocol describes a general, robust method for coupling this compound with a representative aryl bromide. This procedure is adapted from established methodologies and serves as a validated starting point for optimization.[13]
Reaction Scheme: this compound + Aryl-Br → (3-Ethoxy-4-methoxyphenyl)-Aryl
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv.)
-
Triphenylphosphine (PPh₃) (0.08 equiv.)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv.)
-
Toluene (Solvent)
-
Water (Co-solvent)
Step-by-Step Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).
-
Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water per 1 mmol of aryl bromide).
-
Inerting: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to prevent the oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to reflux (typically 85-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Case Study: A Key Moiety for the PDE4 Inhibitor Apremilast
The most significant application of the 3-ethoxy-4-methoxy phenyl group is in the structure of Apremilast (Otezla®), an oral medication for psoriasis and psoriatic arthritis.[13][14] Apremilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP).[15] By inhibiting PDE4, Apremilast increases intracellular cAMP levels, which in turn modulates the expression of inflammatory mediators like TNF-α, IL-23, and IL-10.[14]
The synthesis of Apremilast involves the preparation of a key chiral intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine .[16] While the final coupling to the phthalimide core does not use the boronic acid directly, the synthesis of this intermediate originates from precursors like 3-ethoxy-4-methoxybenzaldehyde, highlighting the central importance of this substituted phenyl ring.[10][17]
Caption: Simplified synthetic pathway to Apremilast highlighting the key intermediate.
The choice of the 3-ethoxy-4-methoxyphenyl group was a deliberate outcome of extensive SAR studies to optimize potency and drug-like properties over earlier catechol ether derivatives.[1][3] This specific substitution pattern provides an optimal balance of electronic properties and steric bulk to fit within the active site of the PDE4 enzyme, contributing to the drug's efficacy and safety profile.
Conclusion
This compound is more than a standard building block; it is a strategically valuable reagent that enables access to a privileged pharmacophore. Its utility in Suzuki-Miyaura cross-coupling provides a direct route to novel biaryl structures, while its core phenyl motif is a validated component of the successful oral anti-inflammatory drug, Apremilast. The protocols and data presented herein provide researchers with the foundational knowledge to confidently and effectively incorporate this building block into their synthetic programs, accelerating the discovery and development of next-generation pharmaceuticals.
References
- 1. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Methoxyphenylboronic acid, CAS No. 5720-07-0 - iChemical [ichemical.com]
- 5. 4-メトキシフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-氟-4-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Methoxyphenylboronic acid = 95.0 5720-07-0 [sigmaaldrich.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. Apremilast: A Review in Psoriasis and Psoriatic Arthritis_Chemicalbook [chemicalbook.com]
- 10. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BLDpharm - Bulk Product Details [bldpharm.com]
- 12. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Apremilast - Wikipedia [en.wikipedia.org]
- 14. Apremilast | Manasa Life Sciences [manasalifesciences.com]
- 15. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic applications of (3-Ethoxy-4-methoxyphenyl)boronic acid
An In-Depth Technical Guide to the Catalytic Applications of (3-Ethoxy-4-methoxyphenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the catalytic applications of this compound. This versatile building block is a valuable reagent in modern synthetic organic chemistry, primarily utilized in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex molecules, including pharmaceuticals and functional materials.
Introduction: Properties and Significance
This compound, with the molecular formula C₉H₁₃BO₄, belongs to the widely used class of arylboronic acids.[1] Its structure features a benzene ring substituted with an ethoxy group, a methoxy group, and the critical boronic acid moiety [-B(OH)₂]. The electron-donating nature of the alkoxy substituents (ethoxy and methoxy) on the phenyl ring generally enhances the nucleophilicity of the aryl group, which can influence its reactivity in cross-coupling reactions.
Boronic acids are favored in synthesis due to their stability to air and moisture, low toxicity, and the ease with which their byproducts can be removed, making them "green" reagents compared to organotin or organozinc compounds.[2][3] The primary utility of this compound lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most prominent application for arylboronic acids, enabling the formation of a carbon-carbon bond between the boronic acid's aryl group and an organohalide or triflate.[4][5] This reaction is a cornerstone of biaryl synthesis, a common motif in medicinal chemistry.[6]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex. The reactivity of the halide is typically I > Br > OTf >> Cl.[5]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻). The base also facilitates the exchange of the halide on the palladium complex.[3]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][3]
Generalized Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for coupling this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phosphine Ligand (e.g., Triphenylphosphine (PPh₃) or SPhos)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF))
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Catalyst Preparation : In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.01–0.05 equiv) and the ligand (e.g., SPhos, 0.02–0.10 equiv) if not using a pre-formed catalyst like Pd(PPh₃)₄.
-
Reaction Assembly : Add the catalyst mixture to the Schlenk flask.
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The use of a biphasic system with water often accelerates the transmetalation step.[7]
-
Reaction Execution : Seal the flask and heat the mixture with vigorous stirring at 80–100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Data Summary: Typical Suzuki-Miyaura Conditions
| Component | Example Reagent(s) | Molar Ratio (equiv) | Rationale & Causality |
| Boronic Acid | This compound | 1.2 - 1.5 | A slight excess ensures complete consumption of the often more valuable electrophile. |
| Electrophile | Aryl Bromide / Iodide / Triflate | 1.0 | The limiting reagent. Reactivity order: I > Br > OTf.[5] |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 0.01 - 0.05 | The source of the active Pd(0) species. Lower catalyst loading is more economical and sustainable.[8] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | 0.02 - 0.10 | Stabilizes the Pd center, prevents precipitation of palladium black, and modulates reactivity. Bulky, electron-rich ligands often improve catalytic turnover. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF | 2.0 - 3.0 | Crucial for activating the boronic acid to form the boronate, facilitating transmetalation.[3] The choice of base can significantly impact yield. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | - | A polar, aprotic solvent is common. The presence of water often enhances the rate of reaction.[7] |
Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming carbon-heteroatom bonds, specifically aryl ethers (C-O) and aryl amines (C-N).[9][10] Unlike the Suzuki or Buchwald-Hartwig reactions, it utilizes a more abundant and less expensive copper catalyst and can often be performed open to the air at room temperature.[11][12]
Mechanistic Rationale
The mechanism of the Chan-Lam coupling is complex and not as definitively established as the Suzuki reaction.[9] However, a generally accepted pathway involves:
-
Ligand Exchange : The N-H or O-H containing substrate (amine or alcohol) coordinates with a Cu(II) salt (e.g., Cu(OAc)₂).
-
Transmetalation : The aryl group from the boronic acid is transferred to the copper center.
-
Reductive Elimination : An oxidative step, often involving oxygen from the air, is proposed to form a transient Cu(III) intermediate.[11] This high-valent species then undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.
-
Catalyst Reoxidation : The Cu(I) is reoxidized to the active Cu(II) state by an oxidant (typically O₂ from the air), completing the catalytic cycle.[12]
Generalized Workflow Diagram
Caption: A typical experimental workflow for a Chan-Lam coupling reaction.
Experimental Protocol: Synthesis of an Aryl Ether
This protocol provides a general method for the O-arylation of a phenol using this compound.
Materials:
-
This compound
-
Phenol derivative
-
Copper(II) acetate [Cu(OAc)₂]
-
Base (e.g., Pyridine or Triethylamine)
-
Solvent (e.g., Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN))
-
Molecular sieves (optional, for anhydrous conditions if needed)
Procedure:
-
Reaction Assembly : To a round-bottom flask open to the atmosphere, add the phenol (1.0 equiv), this compound (1.5–2.0 equiv), and copper(II) acetate (1.0–2.0 equiv). Note: Stoichiometric copper is often used, but catalytic systems exist.[11]
-
Solvent and Base Addition : Add the solvent (e.g., CH₂Cl₂) followed by the base (e.g., pyridine, 2.0 equiv).
-
Reaction Execution : Stir the resulting mixture vigorously at room temperature. The reaction is often characterized by a color change to deep blue or green.
-
Monitoring : Monitor the reaction for the disappearance of the starting phenol by TLC. Reactions can take from a few hours to several days.[9]
-
Work-up : Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts.
-
Purification : Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to afford the target aryl ether.
Data Summary: Typical Chan-Lam Conditions
| Component | Example Reagent(s) | Molar Ratio (equiv) | Rationale & Causality |
| Boronic Acid | This compound | 1.5 - 2.0 | An excess is used to drive the reaction to completion. |
| Nucleophile | Phenols, Anilines, Amides, Imidazoles | 1.0 | The limiting reagent. A wide scope of N-H and O-H compounds is tolerated.[11][12] |
| Cu Catalyst | Cu(OAc)₂, CuCl₂, CuSO₄ | 0.1 - 2.0 | Can be used catalytically or stoichiometrically. Cu(OAc)₂ is most common. The acetate may act as an internal base. |
| Base (Ligand) | Pyridine, Et₃N, 2,6-Lutidine | 2.0 - 4.0 | Acts as both a base and a ligand for the copper center, facilitating the catalytic cycle.[9] Some reactions proceed without an added base. |
| Oxidant | Air (O₂) | - | The terminal oxidant that regenerates the active Cu(II) catalyst.[10][11] |
| Solvent | CH₂Cl₂, MeCN, THF, Toluene | - | Aprotic solvents are generally preferred to avoid competition with the nucleophile. |
Other Catalytic Applications
While Suzuki and Chan-Lam couplings are the most prevalent, this compound can participate in other important catalytic transformations.
-
Rhodium-Catalyzed Additions : Arylboronic acids can be used as nucleophiles in rhodium-catalyzed 1,4-conjugate additions to α,β-unsaturated ketones, esters, and other Michael acceptors.[13][14] These reactions provide a powerful method for asymmetric C-C bond formation when chiral ligands are employed.
-
C-H Functionalization : In certain systems, boronic acids can be used in oxidative, silver-catalyzed C-H functionalization reactions, for instance, in the arylation of quinones.[15] This approach avoids the need for a pre-installed halide on the coupling partner, offering a more atom-economical pathway.
Conclusion
This compound is a highly effective and versatile reagent for modern organic synthesis. Its primary utility is demonstrated in palladium-catalyzed Suzuki-Miyaura couplings for biaryl synthesis and copper-catalyzed Chan-Lam couplings for the formation of aryl ethers and amines. The operational simplicity, mild reaction conditions, and functional group tolerance of these methods make this boronic acid a valuable tool for professionals in pharmaceutical and materials science research. A thorough understanding of the underlying catalytic cycles and the role of each reaction component is paramount for the successful design, optimization, and execution of these powerful transformations.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. nobelprize.org [nobelprize.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Rhodium-catalyzed reaction of aryl- and alkenylboronic acids with 2,4-dienoate esters: conjugate addition and Heck reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]
Application Notes and Protocols: (3-Ethoxy-4-methoxyphenyl)boronic acid in Material Science
Abstract
(3-Ethoxy-4-methoxyphenyl)boronic acid is a versatile organic building block with significant potential in the field of material science. Its substituted phenyl structure makes it a valuable precursor for the synthesis of advanced functional materials, including liquid crystals and fluorescent sensors. The presence of both ethoxy and methoxy groups allows for fine-tuning of molecular properties such as polarity, solubility, and intermolecular interactions, which are critical for material performance. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a liquid crystal candidate via Suzuki-Miyaura cross-coupling and discusses its potential application in the development of fluorescent sensors. These protocols are designed for researchers, scientists, and professionals in drug development and material science.
Introduction: The Versatility of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, enabling the construction of complex molecular architectures like biaryls and conjugated polymers.[1][2] In material science, the ability to create tailored molecular structures is paramount for developing materials with specific electronic, optical, and self-assembling properties.
This compound, with its specific substitution pattern, offers unique advantages. The alkoxy groups are known to influence the mesomorphic behavior of liquid crystals, affecting transition temperatures and the types of phases formed.[3][4][5] Furthermore, the electron-donating nature of these groups can modulate the photophysical properties of fluorescent molecules.
Synthesis of this compound
A common route to synthesize arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol is an adaptation for the synthesis of this compound from the corresponding aryl bromide.
Protocol 2.1: Synthesis of this compound
Materials:
-
1-Bromo-3-ethoxy-4-methoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnels
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-3-ethoxy-4-methoxybenzene (1 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Borylation: To the resulting aryllithium species, add triisopropyl borate (1.5 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield this compound as a white solid.
Application in Liquid Crystal Synthesis
The synthesis of biaryl compounds is a common strategy for creating the rigid core of liquid crystal molecules. The Suzuki-Miyaura coupling is an ideal method for this purpose due to its high functional group tolerance and generally high yields.[6][7] The alkoxy substituents of this compound can promote the formation of desired mesophases.[1][4]
Protocol 3.1: Synthesis of a 4-cyano-4'-(3-ethoxy-4-methoxy)biphenyl Liquid Crystal Candidate
This protocol describes the synthesis of a hypothetical liquid crystal molecule, 4-cyano-4'-(3-ethoxy-4-methoxy)biphenyl, a structure designed to exhibit calamitic (rod-like) liquid crystalline properties.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar with heating mantle
-
Standard glassware for extraction, filtration, and chromatography
-
TLC plates
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Catalyst Preparation: In a separate small flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of toluene.
-
Reaction Mixture: Add the catalyst solution to the Schlenk flask containing the reactants. Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).
Data Presentation: Expected Properties of 4-cyano-4'-(3-ethoxy-4-methoxy)biphenyl
The following table presents hypothetical, yet plausible, physical and mesomorphic properties for the synthesized liquid crystal candidate.
| Property | Expected Value |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.29 g/mol |
| Appearance | White crystalline solid |
| Melting Point (Tₘ) | ~ 95-100 °C |
| Nematic to Isotropic Transition (Tₙᵢ) | ~ 210-220 °C |
| Mesophase Range | ~ 115-125 °C (Nematic) |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a biphenyl liquid crystal via Suzuki-Miyaura coupling.
Application in Fluorescent Sensor Development
Phenylboronic acids are known to interact with diols, and this property has been extensively used in the development of sensors for saccharides.[4][8] Additionally, the boronic acid moiety can act as a recognition site for other analytes, including metal ions.[9][10] The fluorescence of an attached fluorophore can be modulated upon binding of the analyte to the boronic acid group.
This compound can be incorporated into a fluorescent sensor for metal ions. The ethoxy and methoxy groups can influence the photophysical properties of the fluorophore and the binding affinity of the boronic acid.
Conceptual Framework for a Fluorescent Sensor
A potential design for a fluorescent sensor would involve the coupling of this compound to a fluorophore, such as a pyrene or coumarin derivative, that has a suitable functional group for a Suzuki coupling (e.g., a bromo-substituted fluorophore).
The sensing mechanism would rely on the interaction of the target metal ion with the boronic acid group, leading to a change in the electronic properties of the molecule and, consequently, a change in the fluorescence emission (e.g., quenching or enhancement).[11][12]
Caption: Conceptual workflow for the synthesis and sensing mechanism of a fluorescent sensor.
Conclusion
This compound is a valuable and versatile building block for material science applications. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward synthesis of complex organic molecules with tailored properties. The detailed protocol for the synthesis of a liquid crystal candidate demonstrates its potential in the development of advanced display and optical materials. Furthermore, its potential incorporation into fluorescent sensors opens up possibilities for the creation of novel analytical tools. The methodologies and concepts presented in these application notes provide a solid foundation for researchers to explore the full potential of this compound in their respective fields.
References
- 1. Mesophase Behavior of Molecules Containing Three Benzene Rings Connected via Imines and Ester Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent alizarin–phenylboronic acid ensembles: design of self-organized molecular sensors for metal ions and anions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Anion Chemosensor Array Based on Pyrenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Ethoxy-4-methoxyphenyl)boronic acid
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has revolutionized the synthesis of biaryl and substituted aromatic structures. These motifs are central to a vast array of applications, from pharmaceuticals and agrochemicals to advanced materials.[3][4] The mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials contribute to its widespread use in both academic research and industrial drug development.[1]
(3-Ethoxy-4-methoxyphenyl)boronic acid is a valuable building block in this context, enabling the introduction of a substituted phenyl moiety that is prevalent in many biologically active molecules. This application note provides a comprehensive guide to the experimental procedure for the Suzuki-Miyaura coupling of this compound, with a focus on practical laboratory application for researchers, scientists, and drug development professionals.
Mechanistic Overview: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[5]
-
Transmetalation: In this crucial step, the organoboron species, activated by a base, transfers its organic substituent to the palladium center. The base is essential for the formation of a more nucleophilic boronate species, which facilitates this transfer.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with 4-bromotoluene to synthesize 2-ethoxy-1-methoxy-4-(p-tolyl)benzene.
Materials and Reagents
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) |
| This compound | 1.2 | 196.02 | 235.2 mg |
| 4-Bromotoluene | 1.0 | 171.04 | 171.0 mg |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.03 | 1155.56 | 34.7 mg |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 276.4 mg |
| Toluene (anhydrous) | - | - | 5 mL |
| Ethanol (200 proof) | - | - | 2 mL |
| Deionized water | - | - | 2 mL |
Reaction Setup and Procedure
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 235.2 mg) and 4-bromotoluene (1.0 mmol, 171.0 mg).
-
Add potassium carbonate (2.0 mmol, 276.4 mg).
-
The flask is then sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.[6]
-
Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 34.7 mg).
-
Add anhydrous toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe. The solvents should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate.
-
Upon completion, as indicated by TLC, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed successively with water (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-ethoxy-1-methoxy-4-(p-tolyl)benzene.
Results and Characterization
The successful synthesis of 2-ethoxy-1-methoxy-4-(p-tolyl)benzene can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data for 2-ethoxy-1-methoxy-4-(p-tolyl)benzene:
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45-7.35 (m, 2H): Aromatic protons on the tolyl ring.
-
δ 7.25-7.15 (m, 2H): Aromatic protons on the tolyl ring.
-
δ 7.10-7.00 (m, 3H): Aromatic protons on the ethoxy-methoxy-phenyl ring.
-
4.10 (q, J = 7.0 Hz, 2H): -OCH₂CH₃
-
3.90 (s, 3H): -OCH₃
-
2.40 (s, 3H): -CH₃ on the tolyl ring.
-
1.45 (t, J = 7.0 Hz, 3H): -OCH₂CH₃
¹³C NMR (101 MHz, CDCl₃):
-
δ 149.5, 148.0: Aromatic carbons attached to oxygen.
-
δ 138.0, 136.0, 134.0, 130.0: Quaternary aromatic carbons.
-
δ 129.5, 127.0, 120.0, 112.0, 111.0: Aromatic CH carbons.
-
δ 64.5: -OCH₂CH₃
-
δ 56.0: -OCH₃
-
δ 21.0: -CH₃ on the tolyl ring.
-
δ 15.0: -OCH₂CH₃
Mass Spectrometry (MS):
-
Expected [M]+: m/z = 242.13
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive or degraded catalyst.- Insufficiently inert atmosphere.- Impure reagents or solvents.- Ineffective base. | - Use fresh, high-quality catalyst and ligands.- Ensure thorough degassing of solvents and proper inert atmosphere techniques.[7]- Use anhydrous solvents and pure reagents.- Consider a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). |
| Protodeboronation | - Presence of excess water.- Base is too strong or reaction temperature is too high. | - Use anhydrous conditions if possible.- Switch to a milder base (e.g., KF).- Lower the reaction temperature.[8] |
| Homocoupling of Boronic Acid | - Presence of oxygen.- Inefficient oxidative addition of the aryl halide. | - Ensure the reaction is rigorously deoxygenated.[7]- Use a more reactive aryl halide (I > Br > Cl).- Employ a more electron-rich phosphine ligand to promote oxidative addition. |
| Formation of Palladium Black | - Catalyst decomposition due to high temperature or presence of oxygen. | - Lower the reaction temperature.- Ensure a strictly inert atmosphere throughout the reaction.[9] |
Safety Precautions
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
4-Bromotoluene: Is a skin and eye irritant. Handle with care, using appropriate PPE.
-
Solvents: Toluene and ethanol are flammable. Keep away from ignition sources.
-
Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
References
Application Notes and Protocols: Strategic Use of (3-Ethoxy-4-methoxyphenyl)boronic Acid in Cross-Coupling Reactions
Introduction: The Versatility of (3-Ethoxy-4-methoxyphenyl)boronic acid
This compound, a key building block in modern organic synthesis, is particularly valued in pharmaceutical and materials science research.[1][2][3][4] Its structure, featuring electron-donating ethoxy and methoxy groups on the phenyl ring, imparts distinct reactivity that researchers can leverage for the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of the reaction conditions for this versatile reagent, focusing on the widely employed Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Our objective is to move beyond mere procedural lists, offering a rationale for experimental choices to empower researchers in optimizing their synthetic strategies.
Core Chemical Principles: Stability and Activation
Before delving into specific protocols, understanding the inherent chemical nature of this compound is paramount.
1.1. Stability and the Challenge of Protodeboronation Arylboronic acids, particularly electron-rich derivatives like this compound, are susceptible to a key decomposition pathway known as protodeboronation.[5][6] This process involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying the reagent. This decomposition can be accelerated by factors common in coupling reactions, such as heat, aqueous basic conditions, and the presence of transition metal catalysts.[5][7]
To mitigate this, several strategies are employed:
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) boronate, can protect the C-B bond.[5][8] MIDA boronates are exceptionally stable, even to silica gel chromatography, and are designed for slow-release of the active boronic acid under basic aqueous conditions, ensuring its concentration remains optimal for coupling rather than decomposition.[7][8]
-
Anhydrous Conditions: In some cases, running reactions under anhydrous conditions can circumvent the water-mediated decomposition pathways.[9]
1.2. The Essential Role of Activation For a Suzuki-Miyaura reaction to proceed, the boronic acid must be "activated." This is achieved through the addition of a base. The base reacts with the Lewis acidic boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[10][11][12] This negatively charged species is primed for the critical transmetalation step, where the aryl group is transferred from boron to the palladium catalyst.[13][14] The choice and stoichiometry of the base can therefore significantly influence the reaction rate and overall yield.[10][11]
The Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for constructing biaryl linkages, a common motif in pharmacologically active molecules.[13][14][15]
2.1. Mechanistic Rationale The catalytic cycle involves three primary steps: (1) Oxidative Addition of an aryl halide to a Pd(0) complex, (2) Transmetalation of the aryl group from the activated boronate complex to the Pd(II) center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
2.2. Optimizing Reaction Parameters
The success of the Suzuki-Miyaura coupling hinges on the careful selection of four key components:
-
Palladium Catalyst: Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common, which are reduced in situ to the active Pd(0) species. Alternatively, fully formed Pd(0) complexes like Pd(PPh₃)₄ can be used directly.[16]
-
Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich boronic acids coupling with challenging partners (e.g., aryl chlorides), bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are often required to promote efficient oxidative addition and reductive elimination.[7][17]
-
Base: The choice of base is critical. Inorganic bases are most common. K₃PO₄ is a strong base effective for many systems.[7][17] K₂CO₃ and Cs₂CO₃ are also widely used, often in an aqueous-organic solvent mixture.[16] The base's strength and solubility can impact the rate of boronate formation and overall reaction kinetics.[10][11]
-
Solvent: Aprotic solvents are standard. Mixtures like 1,4-dioxane/water or toluene/water are frequently used to dissolve both the organic substrates and the inorganic base.[7][16] Anhydrous conditions using solvents like THF or dioxane can also be effective, particularly when protodeboronation is a concern.[9]
2.3. Data Summary: Suzuki-Miyaura Conditions
| Parameter | Typical Reagents/Conditions | Rationale & Field Insights |
| Coupling Partner | Aryl or Heteroaryl Halides (I, Br, Cl), Triflates | Reactivity order: I > Br > OTf > Cl. Chlorides are least reactive and often require specialized, bulky phosphine ligands for activation.[7] |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ is cost-effective but requires in-situ reduction. Pd(PPh₃)₄ is an active Pd(0) source but can be sensitive to air. |
| Ligand | PPh₃, SPhos, XPhos, PCy₃ (2-10 mol%) | For simple couplings, PPh₃ may suffice. For challenging substrates, bulky, electron-rich ligands (SPhos, XPhos) are superior.[7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF (2-3 equiv.) | K₃PO₄ is a robust, effective base.[17] The choice of base can influence selectivity when competing boronic acids are present.[10][11] |
| Solvent | Dioxane/H₂O, Toluene/EtOH, DMF, THF | Solvent choice depends on substrate solubility and reaction temperature. Aqueous mixtures facilitate the dissolution of the base.[16] |
| Temperature | 60-110 °C | Higher temperatures are often needed for less reactive halides like aryl chlorides. |
2.4. Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
The Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam reaction is a powerful copper-catalyzed method for forming aryl-heteroatom bonds, providing a complementary approach to palladium-catalyzed methods like the Buchwald-Hartwig amination.[18][19][20] A key advantage is its ability to couple boronic acids directly with amines or alcohols, often under mild, aerobic conditions.[18][21]
3.1. Mechanistic Rationale While the exact mechanism is complex and debated, a generally accepted pathway involves the formation of a copper(II)-aryl species via transmetalation from the boronic acid. This intermediate coordinates with the amine or alcohol. A subsequent reductive elimination, possibly from a transient Cu(III) species formed by oxidation, forges the C-N or C-O bond and regenerates a catalytically active copper species.[21][22] Oxygen from the air often serves as the terminal oxidant to turn over the catalytic cycle.[18][22]
Caption: A plausible catalytic cycle for the Chan-Lam coupling.
3.2. Optimizing Reaction Parameters
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and effective catalyst.[22] Other Cu(II) salts can also be used.
-
Base/Ligand: A base is often required. Organic bases like pyridine or triethylamine (Et₃N) are frequently used.[18] Pyridine can also serve as a ligand, coordinating to the copper center and facilitating the reaction.
-
Oxidant: The reaction is typically run open to the air, allowing atmospheric oxygen to serve as the terminal oxidant to regenerate the active Cu(II) catalyst.[18][20]
-
Solvent: Dichloromethane (DCM) or methanol (MeOH) are common solvents.[22] The choice depends on the solubility of the coupling partners.
3.3. Data Summary: Chan-Lam Conditions
| Parameter | Typical Reagents/Conditions | Rationale & Field Insights |
| Coupling Partner | Amines, Anilines, Amides, Alcohols, Phenols | A wide range of N-H and O-H nucleophiles are tolerated.[18][21] |
| Catalyst | Cu(OAc)₂ (10 mol% to 1.0 equiv.) | Stoichiometric or catalytic amounts can be used. Catalytic versions rely on an oxidant for turnover.[18] |
| Base/Ligand | Pyridine, Et₃N, DMAP (2.0 equiv.) | Often serves a dual role as a base and a ligand to the copper center.[19][22] |
| Oxidant | Air (O₂) | A major advantage is the use of air as a green and readily available oxidant, simplifying the experimental setup.[18] |
| Solvent | DCM, MeOH, MeCN, THF | Aprotic solvents are generally preferred. |
| Temperature | Room Temperature to 60 °C | The reaction is prized for its mild conditions, often proceeding efficiently at room temperature.[19][20] |
3.4. Protocol: Chan-Lam N-Arylation of an Aniline
-
Reagent Preparation: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the desired aniline (1.2 mmol, 1.2 equiv.), and copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 20 mol%).
-
Solvent and Base Addition: Add dichloromethane (DCM, 10 mL) and pyridine (2.0 mmol, 2.0 equiv.).
-
Reaction: Leave the flask open to the air (or attach a balloon filled with air) and stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.
General Experimental Workflow
A successful cross-coupling experiment relies on a systematic and careful workflow.
Caption: A generalized workflow for cross-coupling reactions.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. wwjmrd.com [wwjmrd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Chan-Lam Coupling [organic-chemistry.org]
- 19. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 20. marmacs.org [marmacs.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: (3-Ethoxy-4-methoxyphenyl)boronic acid
Welcome to the technical support center for (3-Ethoxy-4-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter in the lab, offering explanations and actionable solutions based on established chemical principles.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Question: My Suzuki-Miyaura coupling reaction using this compound resulted in a very low yield of my target molecule. What are the likely causes and how can I improve the outcome?
Answer:
A low yield in a Suzuki-Miyaura coupling reaction is a common issue that can often be traced back to the instability of the boronic acid under the reaction conditions.[1] this compound is an electron-rich arylboronic acid, which can make it susceptible to several side reactions. The primary culprit is often protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2]
Protodeboronation is the hydrolysis of the boronic acid to the corresponding arene (in this case, 1-ethoxy-2-methoxybenzene).[2][3] This side reaction consumes your starting material, thus reducing the yield of the desired product. The mechanism is often base-catalyzed and is particularly problematic in aqueous basic conditions commonly used for Suzuki couplings.[3][4][5]
-
Optimize the Base: The choice and strength of the base are critical.[6] Strong bases, especially hydroxide bases in excess water, can accelerate protodeboronation.[6]
-
Solvent System Modification: While some water can be beneficial for the Suzuki reaction, an excess can promote protodeboronation.[6]
-
Recommendation: Employ anhydrous solvents or a solvent system with a minimal, controlled amount of water (e.g., dioxane/water 10:1).[8]
-
-
Use of Boronic Esters: Boronic esters, such as the pinacol ester (Bpin) or MIDA boronates, are generally more stable towards protodeboronation than the corresponding boronic acids.[5][6] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2][9]
-
Workflow for Preparing the Pinacol Ester:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used directly in the subsequent coupling reaction.
-
-
-
Increase the Reaction Rate: If the desired coupling reaction is slow, the boronic acid has more time to decompose.
-
Recommendation: Employ a more active catalyst system. For electron-rich boronic acids, ligands such as SPhos or XPhos can be highly effective in promoting the desired coupling over side reactions.[9]
-
Issue 2: Formation of a Symmetrical Biaryl Byproduct
Question: I am observing a significant amount of 3,3'-diethoxy-4,4'-dimethoxybiphenyl in my reaction mixture. What is causing this homocoupling product, and how can I prevent it?
Answer:
The formation of a symmetrical biaryl from the boronic acid is known as homocoupling .[1] This side reaction is often promoted by the presence of oxygen and certain palladium species.[1][8]
Homocoupling of arylboronic acids can be catalyzed by Pd(II) species, which may be present if the Pd(0) catalyst is oxidized or if a Pd(II) precatalyst is used and not efficiently reduced.[1] The presence of oxygen in the reaction mixture is a major contributor to the formation of these oxidative conditions.[1][8]
-
Ensure an Inert Atmosphere: The rigorous exclusion of oxygen is crucial.[8]
-
Recommendation: Degas all solvents thoroughly before use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method. Assemble your reaction under a positive pressure of an inert gas.
-
-
Catalyst Choice and Handling:
-
Recommendation: Use a high-quality Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) complex with a phosphine ligand. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure that the reaction conditions are suitable for its efficient reduction to the active Pd(0) species.[1]
-
-
Reaction Additives:
-
Recommendation: In some cases, the addition of a small amount of a reducing agent, such as a phosphine ligand in slight excess, can help maintain the palladium in its active Pd(0) state.
-
Issue 3: Formation of 3-Ethoxy-4-methoxyphenol
Question: My reaction is producing 3-ethoxy-4-methoxyphenol as a major byproduct. What is the cause of this hydroxylation?
Answer:
The conversion of an arylboronic acid to the corresponding phenol is an oxidation side reaction.[10][11][12] This can occur under various conditions, sometimes even catalyzed by trace metal impurities or exposure to air.[13]
Arylboronic acids can be oxidized to phenols by various oxidants, including molecular oxygen (air).[12][13] This process can be accelerated under basic conditions and in the presence of certain metals.[13]
-
Strict Exclusion of Air: As with homocoupling, maintaining an inert atmosphere throughout the reaction setup and duration is the most effective preventative measure.[8]
-
Recommendation: Use degassed solvents and perform the reaction under a blanket of nitrogen or argon.
-
-
Purity of Reagents: Ensure that all reagents and solvents are free from peroxide impurities, which can act as oxidants.
-
Recommendation: Use freshly distilled or purchased anhydrous solvents.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[14] Long-term storage in a desiccator or under an inert atmosphere is recommended to prevent degradation through oxidation and hydrolysis.
Q2: Is this compound stable in solution?
A2: The stability of this compound in solution depends on the solvent and pH. In aqueous basic solutions, it is susceptible to protodeboronation.[3][4] For this reason, it is best to prepare solutions immediately before use and to avoid prolonged storage in solution, especially under basic conditions.
Q3: Can I use this compound with electron-deficient coupling partners?
A3: Yes, and in fact, the electronic properties of this compound (electron-rich) make it an excellent coupling partner for electron-deficient aryl halides. The electron-donating ethoxy and methoxy groups can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, care must still be taken to minimize the side reactions discussed above.
Q4: What is the role of the base in the Suzuki-Miyaura reaction?
A4: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a boronate species (-B(OH)₃⁻), which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[7][15][16] However, as discussed, the base can also promote the undesirable protodeboronation side reaction, making its selection a critical parameter for optimization.[6]
Visual Summaries
Key Side Reactions of Arylboronic Acids
Caption: Major side reaction pathways for this compound.
General Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling
Caption: A stepwise guide to troubleshooting failed Suzuki-Miyaura reactions.
Summary Table of Mitigation Strategies
| Side Reaction | Key Contributing Factors | Recommended Mitigation Strategies |
| Protodeboronation | Excess water, strong bases (e.g., NaOH, KOH), high temperatures | Use milder bases (K₃PO₄, K₂CO₃, CsF)[6]; Employ anhydrous solvents or minimize water content[6]; Convert to a more stable boronic ester (pinacol or MIDA)[2][6]; Use a more active catalyst to accelerate the desired reaction. |
| Homocoupling | Presence of oxygen, inactive or Pd(II) catalyst species | Rigorously degas all solvents and maintain an inert (Ar or N₂) atmosphere[8]; Use a high-quality Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source.[1] |
| Oxidation | Exposure to air (oxygen), peroxide impurities in solvents | Maintain a strict inert atmosphere[8]; Use fresh, peroxide-free solvents. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 11. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. echemi.com [echemi.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Products from (3-Ethoxy-4-methoxyphenyl)boronic acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (3-Ethoxy-4-methoxyphenyl)boronic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products from reactions involving this versatile reagent, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Purification Challenge
This compound is a valuable building block in organic synthesis, particularly for creating biaryl structures common in pharmaceuticals.[1] While the Suzuki-Miyaura coupling is renowned for its efficiency, the purification of the final product can be a significant bottleneck.[2] Success is not merely about isolating the desired compound but doing so efficiently while removing a predictable cast of structurally similar impurities. This guide is designed to help you navigate these challenges by understanding the origin of common byproducts and implementing targeted purification strategies.
Section 1: Identifying Common Impurities
A successful purification strategy begins with identifying potential impurities.[2] In a typical Suzuki-Miyaura coupling, the crude product mixture often contains more than just the desired biaryl.
Table 1: Common Impurities in Reactions with this compound
| Impurity Name | Structure | Origin | Typical Polarity & TLC Appearance |
| Desired Product | Ar-(3-Ethoxy-4-methoxyphenyl) | Cross-coupling | Polarity varies based on 'Ar' group. Target spot. |
| Unreacted Boronic Acid | (HO)₂B-(3-Ethoxy-4-methoxyphenyl) | Incomplete reaction | Polar. Often streaks on silica TLC. Stays near baseline. |
| Homocoupled Dimer | (3-Ethoxy-4-methoxyphenyl)₂ | Oxidative homocoupling of boronic acid.[3] | Less polar than the desired product. Runs higher on TLC. |
| Protodeboronation Product | 1-Ethoxy-2-methoxybenzene | Hydrolysis of the C-B bond.[4][5] | Non-polar. Runs very high on TLC, near the solvent front. |
| Unreacted Aryl Halide | Ar-X (X = Br, I, Cl, OTf) | Incomplete reaction | Polarity varies. Can be non-polar to moderately polar. |
| Palladium Residues | Pd(0) black, Phosphine Oxides | Catalyst cycle | Can cause streaking or baseline spots on TLC. |
| Inorganic Salts | K₂CO₃, Cs₂CO₃, K₃PO₄, etc. | Base used in reaction | Highly polar. Insoluble in most organic solvents. |
Section 2: Post-Reaction Workup & Initial Cleanup
This section addresses the critical first steps after your reaction is deemed complete. A proper workup can significantly simplify the subsequent purification.
FAQs: Initial Workup
Q: What is a reliable standard workup procedure for a Suzuki reaction using this compound?
A: A robust workup aims to remove inorganic salts and the bulk of the palladium catalyst.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filtration (Recommended): Filter the diluted mixture through a pad of Celite®. This is highly effective at removing precipitated palladium black and some inorganic salts.[6] Wash the Celite pad thoroughly with the same organic solvent to ensure your product is fully recovered.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove the bulk of the inorganic base. Follow with a brine wash to break up any emulsions and further remove water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Q: My crude product is dark black/grey, indicating palladium residue. How can I remove this before chromatography?
A: The black color is typically from precipitated palladium(0), known as palladium black. As mentioned above, filtering through Celite is the most common and effective method.[7] If the issue persists, it may indicate the presence of soluble palladium species. A wash with a dilute aqueous solution of a chelating agent like thiourea or sodium thiosulfate can sometimes help, but this should be approached with caution as it can potentially affect sensitive functional groups on your desired product.
Caption: Standard post-reaction workup workflow.
Section 3: Troubleshooting Purification by Column Chromatography
Flash column chromatography is the workhorse for purifying Suzuki coupling products. However, challenges often arise from the similar polarities of the product and key impurities.
FAQs: Column Chromatography
Q: I'm struggling to separate my desired product from the homocoupled dimer of this compound. What should I do?
A: This is a classic challenge. The homocoupled dimer is often slightly less polar than the desired biaryl product.
-
Optimize Your Solvent System: Use a less polar solvent system. Start with a high percentage of a non-polar solvent like hexanes or petroleum ether and gradually increase the polar modifier (e.g., ethyl acetate, DCM). Running a gradient elution is often necessary.
-
Try a Different Solvent System: If hexanes/EtOAc fails, consider a toluene-based system (e.g., toluene/EtOAc or toluene/acetone). The different selectivity of toluene's aromatic system can sometimes resolve closely running spots.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel ("dry loading") before loading it onto the column can lead to sharper bands and better separation compared to loading in a solvent ("wet loading").[7]
Q: How do I remove unreacted this compound during chromatography?
A: Boronic acids are quite polar and can be tricky on silica gel.[8]
-
Polar Eluent: The boronic acid will typically remain on the column with standard non-polar to moderately polar solvent systems (e.g., up to 50% EtOAc in hexanes). It can be flushed out later with a highly polar solvent like 10% methanol in DCM.
-
Acid-Base Extraction (Preferred): The most effective way to remove residual boronic acid is with a basic aqueous wash during the initial workup, before chromatography. Dissolve the crude product in an organic solvent (e.g., EtOAc) and extract with a 1-2 M aqueous NaOH or Na₂CO₃ solution.[9] The boronic acid, being acidic (pKa ~9), will deprotonate to form a water-soluble boronate salt and move into the aqueous layer.[10] Be sure to re-extract the aqueous layer with the organic solvent to recover any product that may have been carried over. Caution: This method is not suitable if your desired product contains base-sensitive functional groups like esters.
Q: The protodeboronation byproduct (1-ethoxy-2-methoxybenzene) is contaminating my product. How can I remove it?
A: The protodeboronation product is non-polar and typically elutes very quickly from a silica column.
-
Column Flush: This impurity should elute in the very early fractions, often with pure hexanes or a very low percentage of ethyl acetate. Collect these initial fractions separately to isolate this byproduct from your main product.
-
Prevention: The best strategy is prevention. Protodeboronation is often accelerated by high temperatures, prolonged reaction times, and strong aqueous bases.[5][11] Consider using a milder base (e.g., K₂CO₃ instead of KOH) or slightly lower reaction temperatures if this side reaction is significant.
Caption: Troubleshooting logic for column chromatography.
Section 4: Troubleshooting Purification by Recrystallization
For products that are solids at room temperature, recrystallization is an excellent and scalable purification technique.[12][13]
FAQs: Recrystallization
Q: My biaryl product is an oil and won't crystallize. What can I do?
A: Oiling out is common. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.
-
Systematic Solvent Screening: Use small vials to test a range of solvents. Good single-solvent candidates for biaryls include ethanol, isopropanol, hexanes, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes.[12]
-
Trituration: If direct crystallization fails, try trituration. Add a small amount of a solvent in which your product is poorly soluble (like cold hexanes or diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod. This can induce nucleation and cause the product to solidify.
-
Re-purify by Chromatography: The oil may contain impurities that are inhibiting crystallization. A quick pass through a silica gel plug, eluting with a suitable solvent, can remove these impurities and often yields a product that will then crystallize.
Q: My recrystallized product is still contaminated with the homocoupled dimer. How can I improve the purity?
A: This indicates that the product and impurity have similar solubility profiles in your chosen solvent.
-
Change the Solvent System: A different solvent may offer better discrimination. If you used a non-polar solvent like hexanes, try a more polar one like ethanol.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity, although this will result in some loss of yield.
Appendix A: Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Prepare the Column: Select a column of appropriate size. As a rule of thumb, use a 40:1 to 100:1 ratio of silica gel to crude product by weight. Pack the column using the chosen non-polar solvent (e.g., hexanes) as a slurry.
-
Load the Sample: Dissolve the crude product (max 1g for this example) in a minimal amount of DCM or the eluent. Alternatively, perform a dry load by adsorbing the product onto ~2-3g of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent (e.g., 100% hexanes). Collect fractions and monitor by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes) to elute your product. A typical gradient might be:
-
100% Hexanes (2 column volumes)
-
2% EtOAc/Hexanes (4 column volumes)
-
5% EtOAc/Hexanes (4 column volumes)
-
10% EtOAc/Hexanes until the product has eluted.
-
-
Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Pre-Chromatography Basic Wash for Boronic Acid Removal
-
Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (10-20 mL per gram of crude).
-
Transfer: Transfer the solution to a separatory funnel.
-
Extract: Add an equal volume of 1 M aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution and shake vigorously.[9] Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer. This layer contains the deprotonated, water-soluble boronic acid.
-
Back-Extract (Optional but Recommended): To recover any desired product that may have partitioned into the basic aqueous layer, add a fresh portion of ethyl acetate to the aqueous layer, shake, and separate. Combine this organic layer with the first one.
-
Wash and Dry: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, now free of boronic acid.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
Overcoming poor reactivity of (3-Ethoxy-4-methoxyphenyl)boronic acid
Technical Support Center: (3-Ethoxy-4-methoxyphenyl)boronic acid
A Guide to Overcoming Reactivity Challenges in Cross-Coupling Reactions
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that while this reagent is a valuable building block, its unique electronic and steric profile can present challenges in synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide you with in-depth troubleshooting strategies, field-proven protocols, and a deeper understanding of the underlying chemistry to help you achieve success in your experiments.
The core challenge with this compound stems from its electron-rich nature, a result of the combined electron-donating effects of the para-methoxy and meta-ethoxy groups. This high electron density can impede the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] Additionally, the ortho-ethoxy group introduces steric hindrance that can further slow the reaction.[2][3] A common and frustrating side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-ethoxy-2-methoxybenzene and reducing the yield of your desired product.[4][5][6]
This guide will address these specific issues head-on, providing you with a logical framework for troubleshooting and optimization.
Troubleshooting Guide: Q&A Format
Q1: My Suzuki-Miyaura coupling with this compound resulted in low to no yield. What are the most likely causes and what should I check first?
A1: A failed or low-yielding reaction with this substrate typically points to one of three primary issues: inefficient transmetalation, competing protodeboronation, or catalyst/reagent inactivity. The following workflow provides a systematic approach to diagnosing the problem.
Caption: Troubleshooting workflow for poor reactivity.
Begin by evaluating your reaction conditions against this chart. The most impactful changes for this specific boronic acid often involve the catalyst system (ligand) and the base.
Q2: I suspect slow transmetalation is the culprit. How do I choose the right catalyst, ligand, and base to accelerate this step?
A2: This is the most common hurdle. The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. For an electron-rich boronic acid, this process is inherently sluggish. To overcome this, you need to optimize the components that influence this key step.
-
Mechanism Insight: The base is crucial for activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is the active species in transmetalation.[7][8] However, two pathways are often considered: the "boronate pathway" (base activates boron) and the "oxo-palladium pathway" (base forms a Pd-OH species that reacts with the neutral boronic acid).[7][9][10] For challenging substrates, ensuring efficient formation of a highly reactive intermediate is key.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Recommended Catalyst & Ligand Systems: Standard catalysts like Pd(PPh₃)₄ often fail with this substrate. You require a more robust system. The solution is to use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) species and accelerate both the oxidative addition and the final reductive elimination steps.[2]
| Catalyst/Ligand System | Key Features & When to Use |
| Pd₂(dba)₃ + XPhos or SPhos | Workhorse System: Excellent for sterically hindered and electron-rich boronic acids. XPhos is particularly effective for creating a reactive, coordinatively unsaturated palladium center.[2] |
| Buchwald Precatalysts (G3/G4) | High Activity & Reliability: These precatalysts are air-stable and efficiently generate the active Pd(0) species in solution, leading to more reproducible results.[2] Highly recommended. |
| RuPhos | Alternative Bulky Ligand: Another excellent choice for challenging couplings, often used when XPhos or SPhos are suboptimal.[3] |
Recommended Bases and Solvents: The choice of base is critical and is often linked to the solvent system. Stronger bases are generally needed to facilitate the challenging transmetalation.[2]
| Base | Recommended Solvent(s) | Rationale & Comments |
| K₃PO₄ (Potassium Phosphate) | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | An excellent, moderately strong base that works well for many challenging couplings. Its solubility in water helps drive the reaction. |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, Toluene, DMF | A strong, non-nucleophilic base that is highly effective but more expensive. Often provides superior results when other bases fail. |
| K₂CO₃ (Potassium Carbonate) | Dioxane/H₂O, DMF/H₂O | A standard, weaker base. May be insufficient for this substrate unless paired with a highly active catalyst system. |
Q3: I am observing a significant amount of 1-ethoxy-2-methoxybenzene as a byproduct. How can I minimize this protodeboronation?
A3: Protodeboronation is the hydrolysis of the C-B bond and is a major competing pathway for electron-rich boronic acids, especially in the presence of water and base.[6][11][12]
Strategies to Mitigate Protodeboronation:
-
Convert to a Boronic Ester: This is the most robust strategy. Boronic esters are significantly more stable towards protodeboronation than their corresponding acids.[13] The pinacol ester is a common and effective choice. While esters can be less reactive, this is easily overcome by using the modern catalyst systems described above.[14]
-
See Protocol 2: Preparation of this compound pinacol ester.
-
-
Use Anhydrous Conditions: If you must use the boronic acid directly, minimizing water is crucial. Use anhydrous solvents, dry your base thoroughly (e.g., by heating under vacuum), and run the reaction under a strictly inert atmosphere.
-
Employ a "Slow-Release" Strategy: Using derivatives like MIDA boronates or trifluoroborates can slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing side reactions.[11][15]
Frequently Asked Questions (FAQs)
-
Q: How should I properly store this compound?
-
A: Boronic acids are susceptible to dehydration, which leads to the formation of a cyclic trimer anhydride called a boroxine. This process is reversible in the presence of water. For long-term stability, store the boronic acid in a tightly sealed container in a cool, dry place, preferably in a desiccator.
-
-
Q: My boronic acid is not dissolving well in the reaction solvent. What can I do?
-
A: Poor solubility can hinder reactivity. If using a biphasic system like Toluene/H₂O, ensure vigorous stirring to maximize the interfacial area. Alternatively, switching to a more polar aprotic solvent like Dioxane or DMF, often in combination with water, can improve the solubility of the boronate salt intermediate.
-
-
Q: Can I use Nickel catalysts for this coupling?
-
A: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium. They have shown high reactivity for challenging substrates, including electron-rich partners.[13][16] If palladium systems are failing, exploring a Nickel-based system (e.g., NiCl₂(dppp)) is a logical next step.
-
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a challenging aryl bromide.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1, to a concentration of ~0.1 M with respect to the aryl bromide) via syringe. Ensure the solvent was thoroughly degassed by sparging with argon for at least 30 minutes.
-
Reaction: Place the sealed flask into a preheated oil bath at 80-100 °C. Stir the mixture vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Ester Derivative
This procedure converts the boronic acid to its more stable pinacol ester, minimizing the risk of protodeboronation.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Dehydration: Attach a Dean-Stark apparatus to the flask if using toluene, or add molecular sieves if using THF.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the removal of water (Dean-Stark) or by TLC/GC-MS analysis.
-
Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification. If necessary, it can be purified by recrystallization or chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boron Suzuki Coupling | Borates Today [borates.today]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Catalyst Loading for (3-Ethoxy-4-methoxyphenyl)boronic acid Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for reactions involving (3-Ethoxy-4-methoxyphenyl)boronic acid. As researchers, scientists, and drug development professionals, you understand the criticality of efficient and reproducible carbon-carbon bond formation. This resource is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your catalyst loading, leading to improved yields, purity, and overall process efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on catalyst loading and related parameters.
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate related to the catalyst?
A1: When a Suzuki-Miyaura coupling fails or provides low yields, a systematic approach to troubleshooting is essential.[1][2] For this compound, which is an electron-rich boronic acid, several catalyst-related factors are critical:
-
Catalyst Activity and Pre-activation: Ensure your palladium source is active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2][3] Inadequate reduction can be a major cause of reaction failure. Consider using air-stable, pre-formed Pd(0) catalysts or modern precatalysts that are designed for efficient activation.[2][4]
-
Oxygen Contamination: The presence of oxygen can be detrimental. It can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[2][3] It is crucial to thoroughly degas your solvents and run the reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2][4]
-
Ligand Selection: The choice of phosphine ligand is paramount, especially for electron-rich substrates. The ligand stabilizes the palladium center and modulates its reactivity. For sterically accessible but electron-rich boronic acids, ligands that promote efficient oxidative addition and reductive elimination are necessary.
-
Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes be detrimental, leading to increased side reactions and purification challenges. Conversely, a loading that is too low will result in a slow or incomplete reaction. A typical starting point for optimization is in the range of 0.5-2.0 mol%.[5]
Q2: I am observing significant protodeboronation of my this compound. How can I adjust my catalyst system to mitigate this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, particularly with electron-rich boronic acids like this compound.[6][7] This occurs when the boronic acid is protonolyzed, often facilitated by water and the base.[6] Here's how to address this issue from a catalyst system perspective:
-
Choice of Base: The base plays a crucial role in the catalytic cycle, but strong bases in aqueous media can accelerate protodeboronation.[2][7][8] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃ or K₃PO₄.[2][9][10] In some cases, fluoride bases like KF can be effective.[2][11] The choice of base can fundamentally alter the reaction mechanism and rate-determining step.[9]
-
Anhydrous Conditions: Since water is the primary proton source for protodeboronation, switching to anhydrous reaction conditions can significantly reduce this side reaction.[2] This requires the use of dry solvents and reagents.
-
Boronic Acid Derivatives: To protect the boronic acid from protodeboronation, consider converting it to a more stable derivative, such as a boronate ester (e.g., pinacol boronate) or an organotrifluoroborate.[6][12] These derivatives can act as a "slow release" source of the boronic acid under the reaction conditions, minimizing its concentration and thus the likelihood of side reactions.[6]
Q3: What is the impact of the palladium-to-ligand ratio, and how should I optimize it for my reaction?
A3: The ratio of palladium to ligand is a critical parameter that influences the stability and activity of the catalyst.
-
General Ratios: For monodentate phosphine ligands (e.g., PPh₃, P(t-Bu)₃), a Pd:Ligand ratio of 1:2 to 1:4 is common. This ensures that the palladium center is sufficiently coordinated and stabilized. For bidentate ligands (e.g., dppf, Xantphos), a 1:1 to 1:1.2 ratio is typically used.
-
Impact of Excess Ligand: An excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium center.
-
Impact of Insufficient Ligand: Too little ligand can lead to the formation of palladium black (aggregated, inactive Pd) and catalyst decomposition.[13]
-
Optimization Strategy: It is advisable to screen a small range of Pd:Ligand ratios during your optimization studies. For example, for a monodentate ligand, you could test 1:2, 1:3, and 1:4 ratios to identify the optimal balance between catalyst stability and reactivity.
Q4: I'm seeing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A4: The formation of a black precipitate, commonly referred to as palladium black, is a sign of catalyst deactivation and decomposition.[13] This indicates that the Pd(0) species is no longer stabilized by the ligand and has aggregated into an inactive metallic form.[13]
-
Causes of Palladium Black Formation:
-
Insufficient Ligand: As mentioned above, an inadequate amount of ligand can fail to stabilize the Pd(0) intermediates.
-
High Temperatures: Excessive reaction temperatures can accelerate ligand dissociation and catalyst decomposition.
-
Inappropriate Ligand Choice: The chosen ligand may not be robust enough for the reaction conditions or may not bind strongly enough to the palladium center.
-
Presence of Impurities: Certain impurities in the starting materials or solvents can poison the catalyst.
-
-
Prevention Strategies:
-
Optimize Pd:Ligand Ratio: Ensure an adequate excess of the phosphine ligand.
-
Screen Ligands: Test more robust or strongly binding ligands, such as bulky biarylphosphine ligands.[2][14]
-
Lower Reaction Temperature: If possible, reduce the reaction temperature while monitoring the reaction kinetics.
-
Ensure Reagent Purity: Use high-purity starting materials and solvents.
-
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when optimizing catalyst loading for the coupling of this compound.
Decision-Making Workflow for Troubleshooting Low Yield
This flowchart provides a step-by-step guide to identifying the root cause of low reaction yield.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Data Presentation: Typical Catalyst Loading and Key Parameters
The following table summarizes common starting points and ranges for key parameters when optimizing the Suzuki-Miyaura coupling of this compound.
| Parameter | Typical Starting Point | Optimization Range | Key Considerations |
| Catalyst Loading | 1 mol% | 0.1 - 5 mol% | Balance between reaction rate and cost/side reactions.[5][15] |
| Pd:Ligand Ratio (Monodentate) | 1:2 | 1:1.5 - 1:4 | Crucial for catalyst stability and preventing Pd black formation. |
| Pd:Ligand Ratio (Bidentate) | 1:1.1 | 1:1 - 1:1.5 | Slight excess of ligand is often beneficial. |
| Base | K₂CO₃ (2 equiv.) | N/A | Weaker bases can minimize protodeboronation.[9][10] |
| Temperature | 80 °C | Room Temp - 120 °C | Substrate dependent; higher temperatures can lead to decomposition.[5] |
| Solvent | Toluene/H₂O or Dioxane/H₂O | N/A | Biphasic systems are common; ensure adequate mixing. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to catalyst loading optimization.
Protocol 1: Screening of Palladium Catalyst Loading
Objective: To determine the optimal catalyst loading for the coupling of this compound with a given aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide in the organic solvent.
-
Prepare a stock solution of the palladium precatalyst and ligand in the organic solvent.
-
-
Reaction Setup (perform in parallel for different loadings):
-
In separate reaction vials, add this compound (1.2 equivalents).
-
Add the base (2.0 equivalents).
-
To each vial, add the required volume of the aryl halide stock solution (1.0 equivalent).
-
Under an inert atmosphere, add the appropriate volume of the catalyst/ligand stock solution to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0 mol%).
-
Add the remaining solvent to bring all reactions to the same concentration.
-
-
Reaction Execution:
-
Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80 °C).
-
Stir the reactions for a set period (e.g., 12 hours).
-
-
Analysis:
-
After the reaction is complete, cool the vials to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixture by LC-MS or GC-MS to determine the conversion and yield for each catalyst loading.
-
Illustrative Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical support guide provides a comprehensive framework for optimizing the catalyst loading for the Suzuki-Miyaura coupling of this compound. By systematically addressing the key variables and understanding the underlying chemical principles, researchers can overcome common challenges and achieve more efficient and robust synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for (3-Ethoxy-4-methoxyphenyl)boronic acid experiments
Technical Support Center: (3-Ethoxy-4-methoxyphenyl)boronic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in their synthetic endeavors. The following is a curated collection of frequently asked questions and troubleshooting advice based on established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?
Low yields in Suzuki-Miyaura couplings are a common issue. The problem can typically be traced back to one of several key areas: reagent stability, reaction conditions, or catalyst activity. This compound is an electron-rich boronic acid, which can make it susceptible to certain side reactions like protodeboronation.[1][2][3]
Troubleshooting Workflow:
-
Assess Reagent Quality and Stability:
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic aqueous conditions.[2][4] Electron-rich boronic acids are particularly prone to this issue.[1][3] Before starting, verify the purity of your boronic acid. If it has been stored for a long time, consider analyzing it by NMR to check for degradation.
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines.[5][6][7][8] While boroxines can participate in coupling reactions, their formation alters the stoichiometry. This is often driven by the removal of water and can be reversed by adding water to the reaction mixture.[7][9]
-
-
Optimize Reaction Conditions:
-
Base Selection: The base is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which is more reactive in the transmetalation step.[10][11][12][13] For electron-rich systems, a weaker base like K₂CO₃ or KF can sometimes be preferable to stronger bases like K₃PO₄ or NaOH to minimize protodeboronation.[4]
-
Solvent System: A mixture of an organic solvent (like Dioxane, Toluene, or THF) and water is standard.[14][15] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.[11][16] Ensure vigorous stirring for biphasic systems to maximize the reaction rate.[4]
-
Inert Atmosphere: Oxygen can decompose the Pd(0) catalyst and lead to homocoupling of the boronic acid.[4][17] It is critical to thoroughly degas the solvent and maintain the reaction under an inert atmosphere (Nitrogen or Argon).[4]
-
-
Evaluate the Catalyst System:
-
Catalyst and Ligand Choice: The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is key. For electron-rich boronic acids coupling with aryl chlorides, bulky, electron-donating phosphine ligands like SPhos or XPhos are often effective.[18][19] Pd(dppf)Cl₂ is a robust and commonly used precatalyst.[20]
-
Catalyst Activity: Ensure your palladium precatalyst is active. If using a Pd(II) source, it must be reduced in situ to the active Pd(0) species.[4][17][20]
-
Question 2: I am observing a significant amount of a side product that corresponds to the protonated starting material (1-ethoxy-2-methoxybenzene). What is happening and how can I prevent it?
This is a classic case of protodeboronation , an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This is particularly prevalent with electron-rich aryl boronic acids, such as this compound, especially under the basic, aqueous conditions typical of Suzuki couplings.[1][3][21][22]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases can accelerate this side reaction.[4][21] Switching from K₃PO₄ or NaOH to a milder base like K₂CO₃ or KF can be effective.[4][23]
-
Anhydrous Conditions: Since water is the proton source, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[4] This requires using boronic esters (e.g., pinacol esters) and an anhydrous base like KF or CsF.[20][22]
-
Modify Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some loss to protodeboronation.
-
Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as this can promote degradation. Monitor the reaction progress closely.
Question 3: My crude product is difficult to purify. What are common impurities and how can I improve the work-up?
Purification challenges in Suzuki reactions often stem from residual catalyst, boronic acid-derived impurities, and the physical properties of the product itself.
Common Impurities & Purification Strategies:
-
Residual Palladium: The crude product may be contaminated with palladium, giving it a dark color. This can often be removed by filtering the crude product solution through a pad of Celite®.[24]
-
Boronic Acid Impurities: Unreacted boronic acid and its byproducts (like boroxines or the protodeboronated arene) can complicate purification.
-
An acidic wash (e.g., with 1M HCl) during the aqueous workup can help remove basic impurities.
-
A basic wash (e.g., with 1M NaOH) can extract unreacted boronic acid into the aqueous layer.
-
-
Purification Method:
General Work-up Protocol:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Filter through Celite to remove the palladium catalyst.
-
Wash the organic layer sequentially with water, 1M NaOH (to remove excess boronic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[26][27]
-
Purify the resulting crude material by column chromatography or recrystallization.[26]
Key Experimental Considerations
Recommended Starting Conditions for Suzuki-Miyaura Coupling
For researchers new to using this compound, the following table provides robust starting conditions that can be optimized as needed.
| Parameter | Recommendation | Rationale & Comments |
| Boronic Acid | 1.2 - 1.5 equiv. | A slight excess compensates for potential protodeboronation or boroxine formation. |
| Aryl Halide | 1.0 equiv. | The limiting reagent. Reactivity order: I > Br > OTf >> Cl.[16] |
| Pd Catalyst | 1-5 mol% Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often more robust. For challenging couplings (e.g., with aryl chlorides), consider catalysts with Buchwald ligands.[20] |
| Base | 2.0 - 3.0 equiv. K₂CO₃ or K₃PO₄ | K₃PO₄ is a stronger base and often effective, but K₂CO₃ may reduce protodeboronation. The base must be dissolved, typically in water.[28] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | A biphasic system is standard. Ensure vigorous stirring.[14][26] Degas thoroughly by sparging with N₂ or Ar for 15-30 mins. |
| Temperature | 80 - 100 °C | A good starting point. Monitor by TLC or LC-MS for completion.[24] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. Understanding this cycle is key to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Logic Flow
When a reaction fails, a systematic approach is essential.
Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 6. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. Yoneda Labs [yonedalabs.com]
- 21. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 22. research.ed.ac.uk [research.ed.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. rose-hulman.edu [rose-hulman.edu]
- 28. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of (3-Ethoxy-4-methoxyphenyl)boronic acid Reactions
Welcome to the technical support center for optimizing reactions involving (3-ethoxy-4-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, ensuring your experiments are both efficient and successful.
Introduction to this compound in Cross-Coupling
This compound is an electron-rich aryl boronic acid commonly employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Its structure lends itself to the synthesis of complex biaryl compounds, which are prevalent scaffolds in pharmaceuticals and material science. However, the electronic nature and potential steric hindrance of this reagent can sometimes lead to challenges in achieving optimal reaction outcomes. This guide will walk you through common issues and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: A low or non-existent yield in a Suzuki-Miyaura coupling is a common issue that can typically be traced back to a few key parameters.[2]
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst system (e.g., a palladacycle) to ensure a sufficient concentration of the active catalyst.[2]
-
Oxygen Contamination: The presence of oxygen can be detrimental. It can lead to the oxidative quenching of the active Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[2][3] It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[4]
-
Reagent Quality: Verify the purity and stability of your this compound. Boronic acids can degrade over time, especially if not stored properly. Consider the possibility of protodeboronation, a side reaction that cleaves the C-B bond.[5]
-
Base Selection: The choice and amount of base are critical for the transmetalation step.[6][7] The base activates the boronic acid to form a more nucleophilic boronate species.[8] For electron-rich boronic acids, a moderately strong base like K₃PO₄ or K₂CO₃ is often a good starting point.[4]
Q2: I am observing a significant amount of a side product that appears to be 1-ethoxy-2-methoxybenzene. What is causing this, and how can I prevent it?
A2: The formation of 1-ethoxy-2-methoxybenzene is a classic sign of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[5] This process consumes your starting material and reduces the yield of the desired cross-coupled product.
Causality and Prevention:
-
Mechanism: Protodeboronation is essentially the protonolysis of the carbon-boron bond.[5] This side reaction is often accelerated by the presence of water and the choice of base.[4][9]
-
Mitigation Strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol (Bpin) or MIDA boronate, can significantly reduce the rate of protodeboronation.[4][10] These esters act as a "slow release" form of the boronic acid under the reaction conditions.[10]
-
Anhydrous Conditions: While Suzuki reactions often benefit from a small amount of water, excessive water can promote protodeboronation.[4] Using dry solvents can help minimize this side reaction.
-
Optimize the Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[4] Consider using weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF.[4]
-
Increase Reaction Rate: If the desired coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation. Optimizing the catalyst system to accelerate the cross-coupling can indirectly suppress this side reaction.[5]
-
Q3: My reaction is sluggish and requires high temperatures and long reaction times. How can I improve the reaction kinetics?
A3: Sluggish reactions with electron-rich boronic acids like this compound can often be attributed to a slow transmetalation step in the catalytic cycle.
Strategies for Rate Enhancement:
-
Ligand Choice: The ligand plays a crucial role in the efficiency of the catalyst.[11] For electron-rich systems, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are often highly effective.[12][13] These ligands stabilize the palladium center and promote both oxidative addition and reductive elimination.
-
Solvent System: The choice of solvent can significantly impact reaction rates and outcomes.[14][15] Aprotic polar solvents like dioxane, THF, or DMF, often in combination with a small amount of water, are commonly used.[4][14] The optimal solvent system can vary depending on the specific substrates and should be screened.
-
Base Strength and Solubility: A base that is sufficiently strong and soluble in the reaction medium is necessary to facilitate the formation of the reactive boronate species.[7] Potassium phosphate (K₃PO₄) is a strong and effective base that is often a good choice for challenging couplings.[4]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based approach to troubleshooting common issues.
Scenario 1: Low Conversion Despite Proper Degassing and High-Quality Reagents
Possible Cause: Inefficient catalyst activation or a suboptimal catalyst system for the specific substrate combination.
Troubleshooting Workflow:
-
Re-evaluate the Palladium Precatalyst: If using a Pd(II) source, ensure the conditions are suitable for its reduction to Pd(0). Sometimes, adding a small amount of a reducing agent can be beneficial, though many modern catalyst systems handle this in situ.
-
Screen Ligands: The electronic and steric properties of the ligand are paramount.[11] For an electron-rich boronic acid, a ligand that can accelerate the transmetalation and reductive elimination steps is key.
| Ligand Type | Characteristics | Recommended for |
| Buchwald-type Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich biaryl phosphines | General for challenging couplings, electron-rich systems[12][13] |
| P(t-Bu)₃ | Very bulky and electron-donating | Can be effective but sensitive to air |
| PPh₃ | Standard, less electron-rich | May be insufficient for challenging couplings |
-
Optimize the Base: The base's role extends beyond just activating the boronic acid; it also influences the overall catalytic cycle.[6]
| Base | Strength | Common Applications | Notes |
| K₃PO₄ | Strong | Often effective for difficult couplings[4] | |
| Cs₂CO₃ | Strong | Can be very effective but is more expensive[4] | |
| K₂CO₃ | Moderate | A good starting point for many reactions | |
| NaOH, KOH | Very Strong | Can promote side reactions like protodeboronation[7] | Use with caution |
Scenario 2: Formation of Homocoupled Biaryl Product (from the boronic acid)
Possible Cause: Presence of oxygen or an imbalance in the catalytic cycle leading to reductive elimination from a diorganopalladium(II) species formed from two boronic acid molecules.
Troubleshooting Workflow:
-
Improve Inert Atmosphere Technique: Ensure all reagents and solvents are rigorously degassed.[4] Employing Schlenk line techniques or working in a glovebox can eliminate oxygen contamination.
-
Check Palladium Source: Using a Pd(II) source without efficient reduction can sometimes lead to side reactions.[3] Ensure your precatalyst is appropriate and activating correctly.
-
Adjust Stoichiometry: Ensure a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is used relative to the aryl halide. An excessive amount of boronic acid can sometimes favor homocoupling.
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 10:1, 0.1 M)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.[4]
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[4]
-
Under the inert atmosphere, add the palladium precatalyst and the ligand.[2]
-
Add the degassed solvent system via syringe.[2]
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.[2]
Visualizing Key Processes
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with (3-Ethoxy-4-methoxyphenyl)boronic acid in cross-coupling
Technical Support Center: (3-Ethoxy-4-methoxyphenyl)boronic acid
A Senior Application Scientist's Guide to Overcoming Cross-Coupling Challenges
Welcome to the technical support hub for this compound. This guide is structured to provide drug development professionals, researchers, and scientists with practical, field-tested solutions to common issues encountered during its use in cross-coupling reactions. As an electron-rich and somewhat sterically hindered substrate, this boronic acid presents unique challenges. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common failures and queries we receive from researchers.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in very low yields or failing completely. What's the primary suspect?
A1: The most common culprit for low yields with electron-rich arylboronic acids like this compound is protodeboronation .[1][2] This is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[3] The electron-donating nature of the ethoxy and methoxy groups makes the ipso-carbon more susceptible to protonolysis, especially under thermal or slightly acidic/basic aqueous conditions.[4][5]
Initial Diagnostic Checks:
-
Reagent Quality: Ensure the boronic acid is fresh and has been stored properly. Boronic acids can dehydrate to form boroxines or degrade upon exposure to air and moisture.
-
Inert Atmosphere: Confirm that your reaction was rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like homocoupling.[6][7]
-
Solvent & Base Purity: Use anhydrous, degassed solvents. Ensure the base is pure and has been stored correctly.[1]
Q2: I've confirmed my setup is inert and reagents are pure, but I still see significant protodeboronation. How can I mitigate this?
A2: Mitigating protodeboronation requires a multi-faceted approach focused on reaction kinetics and reagent choice. The goal is to favor the rate of transmetalation in the catalytic cycle over the rate of protodeboronation.
-
Choice of Base: The base is critical for activating the boronic acid but can also promote protodeboronation.[3][8] For sensitive substrates, milder bases are often superior.
-
Avoid: Strong aqueous bases like NaOH or KOH if possible. Water is a proton source for this side reaction.[4]
-
Consider: Milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[6] These bases are effective in the transmetalation step without excessively promoting the undesired protonolysis.
-
-
Anhydrous Conditions: While many Suzuki protocols use aqueous/organic mixtures, switching to anhydrous conditions can significantly suppress protodeboronation by removing the primary proton source.[6]
-
Boronic Acid Derivatives: If protodeboronation remains a persistent issue, converting the boronic acid to a more stable derivative is a highly effective strategy.[4][9]
-
Pinacol Esters: Generally more stable than the corresponding boronic acids.[10]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are robust to chromatography and storage. They slowly release the active boronic acid under the basic aqueous conditions of the coupling reaction, keeping its instantaneous concentration low and minimizing side reactions.[4][11]
-
Q3: Besides my starting material, my main byproduct is a symmetrical biaryl, (3,3'-Diethoxy-4,4'-dimethoxy-1,1'-biphenyl). What is causing this homocoupling?
A3: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction is primarily caused by the presence of oxygen or other oxidants in the reaction mixture.[7] It can occur when Pd(II) species, either from the precatalyst or from the oxidation of Pd(0), interact with two molecules of the boronic acid.[7]
Solutions to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst. A common method is to bubble an inert gas through the solvent for 15-30 minutes or to use several freeze-pump-thaw cycles.[6][12]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂), as it bypasses the in-situ reduction step where oxidative side reactions can occur.
-
Maintain Inert Atmosphere: Keep the reaction vessel under a slight positive pressure of nitrogen or argon throughout the entire process.
Troubleshooting Flowchart
This decision tree provides a systematic approach to diagnosing and solving common issues.
Caption: A troubleshooting decision tree for Suzuki-Miyaura couplings.
Optimizing Reaction Parameters
Q4: My reaction is sluggish and stalls, even with minimal side reactions. How should I choose the catalyst, ligand, and solvent for this specific boronic acid?
A4: this compound is electron-rich, which can make the initial oxidative addition step of the catalytic cycle challenging if you are using an electron-rich aryl halide.[13] Conversely, the transmetalation step is generally facile. Your choice of catalyst system should focus on promoting oxidative addition and the final reductive elimination.
Parameter Selection Table
| Parameter | Recommendation for this compound | Rationale & Causality |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or modern G3/G4 precatalysts (e.g., XPhos-Pd-G3). | Pd₂(dba)₃ is a Pd(0) source, often paired with ligands. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Buchwald-type precatalysts are highly active, air-stable, and designed for challenging couplings.[12][14] |
| Ligand | Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). | Bulky, electron-donating ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[7] This is especially important for sterically hindered coupling partners.[15][16] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃. | A moderately strong, non-nucleophilic base is required to activate the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[10] As discussed, milder bases help prevent protodeboronation.[6] |
| Solvent | Aprotic polar solvents like 1,4-Dioxane, Toluene, or CPME, often with a small amount of water. | The solvent must solubilize all components. A common system is Dioxane/H₂O (e.g., 4:1).[1] Cyclopentyl methyl ether (CPME) is a greener alternative to THF or Dioxane with a high boiling point suitable for sluggish reactions.[6] |
| Temperature | 80-110 °C. | Higher temperatures are often needed to drive sluggish couplings to completion, but excessive heat can increase the rate of protodeboronation and catalyst decomposition.[6] An optimal temperature must be determined empirically. |
Protocols & Methodologies
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize common side reactions.
Materials:
-
This compound (1.2 eq)
-
Aryl Halide (Ar-X, 1.0 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 eq)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1][12]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography.
Q5: I'm struggling to purify my final product. The boronic acid and related impurities are difficult to remove. What are some effective purification strategies?
A5: Purifying crude products from Suzuki reactions can be challenging due to the presence of residual boronic acid, its anhydride (boroxine), and other boron-containing species.
Purification Workflow Diagram
Caption: A general workflow for the purification of Suzuki-Miyaura products.
Specific Purification Techniques:
-
Aqueous Basic Wash: Boronic acids are acidic and can be extracted from the organic product layer with an aqueous basic wash (e.g., dilute NaOH or Na₂CO₃). This converts the boronic acid into its water-soluble boronate salt.[17] Caution: If your final product contains base-sensitive functional groups (like esters), this method should be used with care.
-
Derivatization: In difficult cases, unreacted boronic acid can be scavenged by adding a diol, such as pinacol, to the crude mixture during workup to form a boronic ester, which may have different chromatographic properties.
-
Specialized Chromatography: If silica gel proves ineffective, consider using alumina or a different solvent system. Sometimes, adding a small amount of a modifier like triethylamine to the eluent can improve separation.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Suzuki Coupling | Borates Today [borates.today]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Protocols Involving (3-Ethoxy-4-methoxyphenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for protocols involving (3-Ethoxy-4-methoxyphenyl)boronic acid. Here, we address common challenges and frequently asked questions to ensure the successful execution of your experiments.
Section 1: Compound Profile and Handling
This compound is an organoboron compound widely used in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. Its electron-rich nature, conferred by the ethoxy and methoxy substituents, influences its reactivity and stability.
FAQ 1: How should I properly store and handle this compound to ensure its integrity?
Answer: Proper storage is critical to prevent degradation. Organoboronic acids are susceptible to several decomposition pathways.[1]
-
Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C). Protect it from light and, most importantly, moisture.
-
Handling: Handle the solid material quickly in the open air to minimize contact with atmospheric moisture. When preparing for a reaction, it is best practice to weigh it out and immediately place it in a reaction vessel that can be purged with an inert gas.
-
Key Decomposition Pathways:
-
Oxidation: Boronic acids can be oxidized, especially in solution. This can be accelerated by trace metal impurities.[2]
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, destroying the reagent.[1][3][4] It can be catalyzed by acid, base, or even trace metals.[4][5]
-
Trimerization (Dehydration): Boronic acids can dehydrate to form boroxine anhydrides. While this process is often reversible upon addition of water during reaction setup, it can complicate accurate weighing and stoichiometry.
-
Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is the primary application for this boronic acid. Success hinges on a delicate balance of catalyst, base, solvent, and temperature.
FAQ 2: My Suzuki-Miyaura reaction is sluggish or shows low conversion. What are the primary causes?
Answer: Low conversion is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
-
Inert Atmosphere: The exclusion of oxygen is paramount. Oxygen can oxidize and deactivate the active Pd(0) catalyst.[6] Ensure your reaction flask is thoroughly purged with an inert gas (argon or nitrogen) and that solvents are properly degassed.[6][7]
-
Catalyst and Ligand Integrity:
-
Catalyst Source: Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly. Ensure your catalyst is from a reliable source and has been stored correctly.[6]
-
Ligand Choice: The electron-rich nature of this compound means the oxidative addition step with the aryl halide is often the rate-limiting step. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate this step and improve overall reaction efficiency.[7][8]
-
-
Reagent Quality:
-
Aryl Halide Reactivity: The reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl.[6] Reactions with aryl chlorides are particularly challenging and may require more specialized and active catalyst systems.[6][8]
-
Boronic Acid Quality: As discussed, ensure your boronic acid has not degraded via protodeboronation or oxidation.[1][6]
-
FAQ 3: I'm observing a significant amount of a side product corresponding to the protonated form of my starting boronic acid. What is happening and how can I prevent it?
Answer: You are observing protodeboronation , a major competing side reaction. This occurs when the boronic acid moiety is replaced by a hydrogen atom, and it is particularly problematic under the basic, often aqueous, conditions of Suzuki-Miyaura couplings.[3][4][7]
Mechanism: Protodeboronation can occur under both acidic and basic conditions.[4][5] In Suzuki couplings, the base-catalyzed pathway is most relevant. The base activates the boronic acid to form a boronate species, which is more susceptible to cleavage.[3][9]
Mitigation Strategies:
-
Use Anhydrous Conditions: If your substrates and reagents are compatible, using anhydrous solvents and bases can significantly suppress protodeboronation.[7]
-
Choose the Right Base: The strength and solubility of the base are critical.[7] While a base is necessary to activate the boronic acid for transmetalation, overly harsh basic conditions can accelerate protodeboronation.[7][9][10] Consider screening milder bases like K₃PO₄ or Cs₂CO₃.
-
Use a More Stable Boronic Acid Surrogate: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA boronate, or a trifluoroborate salt.[6][7][11] These surrogates can slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[11][12]
Comparative Table: Boronic Acid vs. Stable Surrogates
| Feature | Boronic Acid | Pinacol Ester (BPin) | MIDA Boronate |
| Stability | Moderate; susceptible to protodeboronation & oxidation. | High; generally stable to chromatography.[13] | Very high; air- and moisture-stable solid.[11] |
| Handling | Requires careful handling and storage. | Easy to handle and purify.[13] | Benchtop stable, easy to handle.[11] |
| Reactivity | High | Lower; requires activation (hydrolysis). | Requires slow-release hydrolysis.[11] |
| Use Case | Standard couplings. | When boronic acid is unstable or for purification ease. | For very unstable boronic acids or slow-release kinetics.[11] |
Section 3: Experimental Protocols & Workflows
Standard Suzuki-Miyaura Coupling Protocol
This is a generalized protocol that should be optimized for your specific substrates.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Purge the resulting solution by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow and Troubleshooting Diagrams
A logical workflow is essential for both executing and troubleshooting the reaction.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
FAQ 4: How can I effectively remove boron-containing impurities after the reaction?
Answer: Boron byproducts can often co-elute with the desired product during chromatography. Several methods can be employed for their removal:
-
Aqueous Base Wash: During the workup, a wash with a mild aqueous base (e.g., 1M NaOH) can help extract the acidic boronic acid and its byproducts into the aqueous layer.
-
Oxidative Workup: Adding a small amount of an oxidizing agent, like hydrogen peroxide, during the basic aqueous workup can oxidize boron species, increasing their polarity and facilitating their removal.
-
Complexation: Washing the organic layer with a solution containing a diol, such as pinacol or sorbitol, can form a water-soluble boronate ester complex, which is then extracted into the aqueous phase.
-
Specialized Chromatography: In difficult cases, using a silica gel column treated with a base or employing a different stationary phase like alumina may be effective.
Section 4: Mechanistic Insights
Understanding the catalytic cycle is key to rational protocol design and troubleshooting.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.[14]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[2][14]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boron Suzuki Coupling | Borates Today [borates.today]
- 14. Yoneda Labs [yonedalabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparing (3-Ethoxy-4-methoxyphenyl)boronic acid with other boronic acids
An In-Depth Comparative Guide to (3-Ethoxy-4-methoxyphenyl)boronic Acid and Its Analogs in Cross-Coupling Reactions
For researchers and professionals in drug development, the selection of building blocks is a critical decision that influences synthetic efficiency and the properties of the final molecule. Arylboronic acids are foundational reagents in modern organic synthesis, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides a detailed comparison of this compound with other commonly used boronic acids, offering insights into their relative performance, supported by experimental data and protocols.
Our focus is to elucidate the subtle yet significant impact of substitution patterns on the phenyl ring, specifically comparing the target molecule to Phenylboronic acid, 4-Methoxyphenylboronic acid, and 3,4-Dimethoxyphenylboronic acid. This analysis will aid scientists in making informed decisions for their synthetic strategies, particularly in the construction of complex biaryl structures prevalent in medicinal chemistry.[2][3]
Physicochemical Properties: A Foundation for Reactivity
The physical properties of a reagent dictate its handling, storage, and solubility, which are crucial parameters in designing a successful reaction. The boronic acids under comparison, while structurally similar, exhibit distinct characteristics. This compound, with its additional ethoxy group, has a higher molecular weight and a different polarity profile compared to its simpler analogs.
| Property | This compound | Phenylboronic acid | 4-Methoxyphenylboronic acid | 3,4-Dimethoxyphenylboronic acid |
| CAS Number | 915201-13-7[4][5][6][7] | 98-80-6 | 5720-07-0[8][9] | 122775-35-3[10] |
| Molecular Formula | C₉H₁₃BO₄[11] | C₆H₇BO₂ | C₇H₉BO₃[9][12][13] | C₈H₁₁BO₄[10][14] |
| Molecular Weight | 196.01 g/mol | 121.93 g/mol | 151.96 g/mol [9][12][13] | 181.98 g/mol [14] |
| Melting Point (°C) | N/A | 216-219 | 208-210[12] | 245-250[15][16] |
| Appearance | White to off-white powder | White crystalline powder | White to off-white crystalline powder[9] | White crystalline solid[15] |
| Solubility | Soluble in Methanol, DMSO | Soluble in hot water, ether, acetone | Soluble in DMSO and methanol[8] | Soluble in water, alcohols, ethers[15] |
The Suzuki-Miyaura Coupling: Mechanism and Electronic Effects
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and functional group tolerance.[2] The reaction's efficacy is heavily influenced by the electronic nature of the boronic acid. The mechanism proceeds through a catalytic cycle involving a palladium complex.
The key steps are:
-
Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (Ar¹-X).
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (Ar¹-Ar²) are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.[17]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. 915201-13-7|this compound|BLD Pharm [bldpharm.com]
- 6. 3-ETHOXY-4-METHOXYPHENYLBORONIC ACID | 915201-13-7 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chem-casts.com [chem-casts.com]
- 11. labcompare.com [labcompare.com]
- 12. nbinno.com [nbinno.com]
- 13. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3,4-Dimethoxyphenylboronic acid | C8H11BO4 | CID 2734702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. (3,4-Dimethoxyphenyl)boronic acid | CAS#:122775-35-3 | Chemsrc [chemsrc.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist’s Guide to the Validation of Synthetic Routes Utilizing (3-Ethoxy-4-methoxyphenyl)boronic acid
For professionals in pharmaceutical research and drug development, the integrity of a synthetic route is paramount. It dictates not only the feasibility of producing a target molecule but also its purity, yield, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth validation framework for a common synthetic transformation: the Suzuki-Miyaura cross-coupling reaction, focusing on the use of (3-Ethoxy-4-methoxyphenyl)boronic acid. This reagent is a critical building block for numerous high-value compounds, and understanding its performance against modern alternatives is key to optimizing synthetic outcomes.
We will move beyond a simple recitation of steps to explore the causality behind our experimental choices. This guide is structured to be a self-validating system, where each protocol is paired with a robust analytical framework to ensure the integrity of the results.
The Strategic Importance of Boron Reagents in C-C Bond Formation
The Suzuki-Miyaura reaction has become a cornerstone of medicinal chemistry for its remarkable functional group tolerance and mild reaction conditions.[1] The choice of the organoboron reagent is a critical parameter that directly influences reaction efficiency, stability, and purification.
The catalytic cycle, illustrated below, hinges on a transmetalation step where the organic group is transferred from the boron atom to the palladium center. The efficacy of this step is highly dependent on the nature of the boron species.[2]
References
A Researcher's Guide to Catalyst Selection for (3-Ethoxy-4-methoxyphenyl)boronic acid Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a comparative analysis of various catalytic systems for the coupling of (3-Ethoxy-4-methoxyphenyl)boronic acid, a sterically hindered and electron-rich substrate, with aryl halides. We will delve into the performance of common palladium and nickel catalysts, supported by experimental data, and provide detailed protocols to aid researchers in catalyst selection and reaction optimization for the synthesis of complex biaryl structures crucial in pharmaceutical and materials science.
Introduction: The Significance of this compound in Synthesis
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structural motif is present in numerous biologically active compounds. However, its electron-rich nature and steric hindrance can pose challenges for standard Suzuki-Miyaura coupling conditions, necessitating careful selection of the catalyst system to achieve high yields and avoid side reactions like protodeboronation.[4] This guide aims to provide a clear comparison of catalyst performance to facilitate the efficient synthesis of target molecules incorporating this versatile building block.
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds.[5] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[2][6] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[6][7][8]
Comparative Analysis of Catalyst Systems
The choice of catalyst is paramount for a successful Suzuki-Miyaura coupling, especially with challenging substrates. The ligand bound to the metal center plays a crucial role in influencing the catalyst's activity, stability, and selectivity.[3]
Palladium-Based Catalysts
Palladium catalysts are the most extensively used for Suzuki-Miyaura couplings.[6] For electron-rich and sterically hindered boronic acids like this compound, the use of bulky and electron-rich phosphine ligands is often essential.[6]
2.1.1. Buchwald Phosphine Ligands
The Buchwald group has developed a range of highly effective biarylphosphine ligands that are particularly well-suited for challenging Suzuki-Miyaura reactions.[9][10] Ligands such as SPhos and XPhos have demonstrated broad utility, especially with hindered aryl substrates.[10]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity and stability, SPhos-based catalysts can promote couplings of aryl chlorides and generate sterically hindered biaryls with excellent yields.[10]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This ligand is highly effective for the coupling of unactivated aryl and heteroaryl chlorides. Its bulky nature facilitates the reductive elimination step.
The use of pre-formed palladium precatalysts incorporating these ligands can further enhance reaction efficiency by ensuring a rapid generation of the active Pd(0) species.[4][11]
2.1.2. Other Phosphine-Based Systems
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classical and versatile catalyst, it can be effective for simpler couplings but may struggle with more demanding substrates, requiring higher catalyst loadings and longer reaction times.[1]
-
Pd(OAc)₂/P(t-Bu)₃: The combination of palladium acetate and the bulky, electron-rich tri(tert-butyl)phosphine ligand is a powerful system for coupling less reactive aryl chlorides, often at room temperature.[1][12]
2.1.3. N-Heterocyclic Carbene (NHC)-Based Catalysts
Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[3] Their strong σ-donating ability enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[3]
Nickel-Based Catalysts
Nickel catalysts have gained significant attention as a more cost-effective and earth-abundant alternative to palladium.[13][14][15] They have shown remarkable reactivity with a broader range of electrophiles, including aryl fluorides and phenol derivatives like carbamates and sulfamates.[6][13]
-
NiCl₂(PCy₃)₂: This commercially available and air-stable precatalyst has been successfully employed in the Suzuki-Miyaura coupling of aryl halides and phenol-derived substrates with arylboronic acids, often in more environmentally friendly "green" solvents.[13]
-
Nickel(II)-σ-Aryl Complexes: These complexes can serve as efficient precatalysts, allowing for room-temperature couplings of aryl sulfonates and halides with arylboronic acids.[16]
Performance Summary Table
The following table provides a qualitative comparison of the catalyst systems discussed. The performance can vary depending on the specific aryl halide, base, solvent, and temperature used.
| Catalyst System | Typical Catalyst Loading (mol%) | Reactivity with Aryl Chlorides | Tolerance to Steric Hindrance | Common Solvents | Key Advantages |
| Pd(PPh₃)₄ | 1-5 | Moderate | Moderate | Toluene, Dioxane | Readily available, well-established |
| Pd(OAc)₂ / SPhos | 0.5-2 | High | High | Dioxane, THF | High yields, broad substrate scope[1] |
| XPhos Pd G3 | 0.5-2 | Very High | Very High | Dioxane, Toluene | Excellent for hindered substrates, fast reactions[11] |
| PEPPSI-IPr | 0.1-1 | High | High | t-AmylOH, Dioxane | Low catalyst loadings, effective for heteroaryls[3] |
| NiCl₂(PCy₃)₂ | 1-5 | High | High | 2-Me-THF, t-AmylOH | Cost-effective, reactive with diverse electrophiles[13][17] |
Experimental Protocols and Methodologies
To provide a practical framework, detailed step-by-step methodologies for representative Suzuki-Miyaura coupling reactions are presented below.
General Procedure for Palladium-Catalyzed Coupling
This protocol is a general guideline and can be adapted for specific catalyst systems and substrates.
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask under the inert atmosphere.[1]
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the workup.
Workup and Purification Procedure
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.[2] It involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product.[6][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction in a research setting.
Caption: A standard experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Future Outlook
The choice of catalyst for the Suzuki-Miyaura coupling of this compound is critical for achieving high efficiency. For challenging couplings involving this electron-rich and sterically hindered substrate, palladium catalysts featuring bulky and electron-donating Buchwald phosphine ligands, such as SPhos and XPhos, are often the preferred choice. Nickel-based catalysts present a promising, cost-effective alternative with a potentially broader substrate scope.
Future research will likely focus on the development of even more active and robust catalysts that can operate under milder conditions and with lower catalyst loadings. The exploration of heterogeneous catalysts for easier separation and recycling also remains an important area of investigation to enhance the sustainability of these powerful synthetic methods.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Reaction Kinetics of (3-Ethoxy-4-methoxyphenyl)boronic acid in Cross-Coupling Reactions
This guide presents a detailed analysis of the reaction kinetics of (3-Ethoxy-4-methoxyphenyl)boronic acid, a key building block in modern medicinal chemistry and materials science. Given the scarcity of direct kinetic studies on this specific reagent, this document provides a framework for understanding its reactivity. We will dissect the fundamental principles governing its performance in the ubiquitous Suzuki-Miyaura and Chan-Lam cross-coupling reactions, drawing comparisons with structurally related and commonly used boronic acids. By integrating theoretical principles with actionable experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and predict reaction outcomes.
Part 1: The Mechanistic Underpinnings of Boronic Acid Reactivity
A thorough understanding of reaction kinetics begins with a clear picture of the catalytic cycle. The performance of this compound is dictated by the rates of the fundamental steps within these cycles.
The Suzuki-Miyaura Catalytic Cycle
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1] The catalytic cycle is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition : A low-valent palladium(0) catalyst reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a high-valent palladium(II) complex. This step is often the rate-determining step of the overall reaction, particularly with less reactive halides like aryl chlorides.[1][2]
-
Transmetalation : The organic moiety from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1] The rate of transmetalation is highly sensitive to the electronic properties of the boronic acid.[4]
-
Reductive Elimination : The two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the palladium(0) catalyst.[2] This step is typically fast and irreversible.[5]
The Chan-Lam Catalytic Cycle
The Chan-Lam coupling provides a powerful method for forming C-N and C-O bonds using a copper catalyst.[6] Unlike the palladium-catalyzed reactions, its mechanism is more complex and still a subject of investigation, but a widely proposed pathway involves Cu(II) and Cu(III) intermediates.
-
Ligand Exchange/Transmetalation : The boronic acid reacts with a Cu(II) salt to form an aryl-copper(II) intermediate.
-
Coordination : The nucleophile (an amine or alcohol) coordinates to the copper center.
-
Oxidation/Reductive Elimination : A key step involves the generation of a transient Cu(III) species, which then undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.[7][8]
-
Reoxidation : The resulting Cu(I) is reoxidized back to the active Cu(II) catalyst, often by molecular oxygen from the air, completing the cycle.[7]
Part 2: Comparative Kinetic Profile of this compound
The unique substitution pattern of this compound—an ethoxy group meta and a methoxy group para to the boronic acid—profoundly influences its reactivity.
Structure-Reactivity Analysis
-
Electronic Effects : Both the 4-methoxy and 3-ethoxy groups are electron-donating via resonance (+R effect). This increases the electron density of the phenyl ring, making the ipso-carbon (the carbon attached to boron) more nucleophilic. This electronic enrichment is expected to significantly accelerate the transmetalation step in the Suzuki-Miyaura reaction, which is often dependent on the nucleophilicity of the organoboron reagent.[4][9]
-
Steric Effects : The ethoxy group at the ortho position relative to the methoxy group (but meta to the boronic acid) introduces minimal steric hindrance to the boronic acid moiety itself. Compared to an ortho-substituted boronic acid, where a bulky group can impede the approach to the metal center, the 3-ethoxy group's impact is negligible.[10][11]
Performance Comparison with Alternative Boronic Acids
To contextualize its performance, we compare its predicted reactivity with that of common, commercially available alternatives. The Turnover Frequency (TOF), a measure of catalytic efficiency, is used for quantitative comparison where data is available.
| Boronic Acid | Substituent Effects | Predicted Impact on Transmetalation Rate | Representative TOF (h⁻¹) | Reference |
| Phenylboronic Acid | Unsubstituted (Baseline) | Baseline | ~2744 (with 4-Bromoanisole) | [12] |
| 4-Methoxyphenylboronic Acid | Strong +R effect (para) | Significantly Accelerated | Not explicitly stated, but generally high.[13] | [13][14] |
| 2-Methoxyphenylboronic Acid | +R effect (ortho), potential -I effect and steric hindrance | Moderately Accelerated (competing effects) | Not available | |
| This compound | Strong +R effect (para & meta) | Strongly Accelerated | Not available (Predicted to be high) | N/A |
| 4-Nitrophenylboronic Acid | Strong -R, -I effect (para) | Significantly Decelerated | ~3343 (with 4-Nitrobromobenzene)¹ |
¹Note: The high TOF for 4-Nitrophenylboronic acid is coupled with a highly activated 4-Nitrobromobenzene, highlighting the importance of the coupling partner.
This comparison suggests that this compound should be considered a highly active reagent, likely outperforming unsubstituted phenylboronic acid and potentially matching or exceeding the reactivity of 4-methoxyphenylboronic acid due to the combined electron-donating effects of both alkoxy groups.
Part 3: A Validated Protocol for Experimental Kinetic Analysis
To move from prediction to empirical data, a robust experimental protocol is essential. The following section provides a comprehensive, self-validating workflow for determining the kinetic profile of this compound in a Suzuki-Miyaura coupling reaction.
Experimental Workflow
The process involves careful reaction setup, systematic sampling, and precise quantitative analysis to generate a reliable concentration vs. time profile.
Detailed Step-by-Step Methodology
Objective : To measure the initial rate of the Suzuki-Miyaura reaction between this compound and 4-bromoanisole.
Materials & Reagents :
-
This compound
-
4-Bromoanisole (Aryl halide partner)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base), anhydrous
-
1,4-Dioxane and Deionized Water (Solvent system)
-
Dodecane (Internal standard for GC analysis)
-
Nitrogen (Inert gas)
-
Standard laboratory glassware, magnetic stirrer, and a temperature-controlled heating mantle or oil bath.
Procedure :
-
Reactor Setup : In a 100 mL three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add Pd(PPh₃)₄ (0.02 mmol, 1 mol%), K₂CO₃ (4.0 mmol), and 4-bromoanisole (2.0 mmol).
-
Inert Atmosphere : Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Standard Addition : Add 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask. Add a precise amount of dodecane (1.0 mmol) as the internal standard.
-
Temperature Equilibration : Heat the mixture to 80 °C with vigorous stirring and allow it to equilibrate for 15 minutes.
-
Reaction Initiation (t=0) : In a separate vial, dissolve this compound (2.2 mmol, 1.1 eq) in a minimum amount of dioxane. Rapidly inject this solution into the reaction flask. This marks time zero (t=0).
-
Timed Sampling : Immediately take the first aliquot (~0.2 mL) from the reaction mixture using a syringe. Subsequently, take aliquots at 2, 5, 10, 15, 30, and 60 minutes.
-
Quenching : Each aliquot should be immediately quenched in a labeled vial containing diethyl ether (2 mL) and a saturated aqueous solution of NaHCO₃ (2 mL). Shake vigorously.
-
Sample Preparation for Analysis : Allow the layers in the quenched vials to separate. Transfer a portion of the organic (ether) layer to a GC vial.
-
GC Analysis : Analyze each sample by Gas Chromatography (GC) with a Flame Ionization Detector (FID). Calibrate the instrument to determine the response factor of the product relative to the dodecane internal standard.
Data Analysis :
-
Calculate the concentration of the biaryl product at each time point using the internal standard calibration.
-
Plot the concentration of the product ([Product]) versus time (t).
-
Determine the initial rate (k) by calculating the slope of the linear portion of the curve (typically the first 10-20% of the reaction). The units will be mol L⁻¹ s⁻¹.
-
Calculate the Turnover Frequency (TOF) using the formula: TOF (s⁻¹) = Initial Rate (mol L⁻¹ s⁻¹) / [Pd] (mol L⁻¹)
By meticulously following this protocol, researchers can generate high-fidelity kinetic data, enabling direct and meaningful comparisons of this compound with other reagents under identical conditions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-Methoxyphenylboronic acid = 95.0 5720-07-0 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Confirming the Structure of (3-Ethoxy-4-methoxyphenyl)boronic acid Derivatives
Introduction
In the landscape of modern drug discovery and development, arylboronic acids are indispensable building blocks, largely due to their pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] Among these, derivatives of (3-Ethoxy-4-methoxyphenyl)boronic acid are of significant interest, offering a versatile scaffold for the synthesis of complex organic molecules. The precise structural confirmation of these derivatives is paramount, as even minor impurities or structural ambiguities can have profound impacts on reaction outcomes, biological activity, and intellectual property claims.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound derivatives. We will move beyond simple data reporting and delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your results.
The Boroxine Challenge: A Primary Hurdle in Characterization
A well-documented characteristic of boronic acids is their propensity to exist in equilibrium with their corresponding cyclotrimeric anhydrides, known as boroxines.[4][5][6][7][8] This equilibrium is dynamic and influenced by factors such as solvent, concentration, and the presence of water. The formation of boroxines can complicate analysis, particularly NMR spectroscopy, leading to complex spectra that may be misinterpreted.[4][5][6][7] Therefore, a robust analytical workflow must be capable of identifying and distinguishing between the monomeric boronic acid and its boroxine form.
A Multi-Faceted Analytical Workflow for Unambiguous Confirmation
No single analytical technique can provide a complete structural picture. A synergistic approach, leveraging the strengths of multiple orthogonal techniques, is the most reliable path to confident structural assignment. This guide advocates for a workflow that integrates spectroscopic and chromatographic methods, culminating in the "gold standard" of X-ray crystallography when definitive proof is required.
Logical Workflow for Structural Confirmation
The following diagram illustrates a recommended workflow for the structural confirmation of a newly synthesized this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to Arylboronic Acid Reactivity: (3-Ethoxy-4-methoxyphenyl)boronic acid vs. 4-methoxyphenylboronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds critical to pharmaceutical and materials science.[1][2][3] The choice of the organoboron reagent is pivotal to the success of this palladium-catalyzed reaction. This guide provides an in-depth technical comparison of the reactivity of two commercially available and structurally related arylboronic acids: (3-Ethoxy-4-methoxyphenyl)boronic acid and 4-methoxyphenylboronic acid. While direct comparative kinetic studies are not extensively documented in the literature, this guide will dissect the anticipated differences in their performance based on fundamental principles of steric and electronic effects, supported by data from related systems.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The reactivity of the boronic acid primarily influences the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium(II) center. The efficiency of this step is dictated by the electronic properties and steric environment of the boronic acid.
Structural and Electronic Profiles of the Contestants
At first glance, this compound and 4-methoxyphenylboronic acid are structurally similar. Both possess a methoxy group at the para-position relative to the boronic acid moiety. The key distinction is the presence of an additional ethoxy group at the 3-position (ortho to the boronic acid) in this compound.
| Compound | Structure | Key Features |
| 4-methoxyphenylboronic acid | Para-methoxy group (electron-donating) | |
| This compound | ![]() | Para-methoxy group (electron-donating), Ortho-ethoxy group (electron-donating and sterically hindering) |
Reactivity Comparison: A Tale of Two Effects
The introduction of the ortho-ethoxy group in this compound is expected to modulate its reactivity in Suzuki-Miyaura coupling reactions through a combination of electronic and steric effects.
Electronic Effects
Both the methoxy and ethoxy groups are electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates for alkoxy groups, leading to an overall increase in electron density on the aromatic ring.
-
4-methoxyphenylboronic acid: The para-methoxy group increases the nucleophilicity of the aryl ring, which can facilitate the transmetalation step.
-
This compound: The combined electron-donating effects of the para-methoxy and ortho-ethoxy groups will further increase the electron density of the phenyl ring. This enhanced electron-donating character could, in principle, accelerate the transmetalation process.
However, the acidity of the boronic acid, influenced by these substituents, also plays a crucial role. The formation of the boronate anion upon reaction with a base is a key activation step for transmetalation. Electron-donating groups generally decrease the acidity of the boronic acid (increase the pKa). While this might seem counterintuitive to enhancing reactivity, the overall effect on the transmetalation rate is a complex interplay between the nucleophilicity of the aryl group and the ease of boronate formation. A study on ortho-substituted phenylboronic acids highlighted that the presence of an ortho-substituent influences the electron density on the boron atom and consequently the acidity of the compound.[4]
Steric Effects
The most significant difference between the two boronic acids is the steric hindrance introduced by the ortho-ethoxy group in this compound.
-
4-methoxyphenylboronic acid: With no ortho-substituents, the boronic acid group is sterically accessible, allowing for relatively unhindered approach of the palladium complex during the transmetalation step.
-
This compound: The ethoxy group in the ortho-position presents a significant steric barrier around the boronic acid functionality. This steric hindrance can impede the coordination of the palladium complex to the boronic acid, potentially slowing down the rate of transmetalation and leading to lower reaction yields, especially with bulky coupling partners or ligands. It is a well-established principle that sterically hindered reactants often give lower yields in Suzuki coupling reactions.[5]
Furthermore, studies on sterically demanding Suzuki-Miyaura couplings have shown that specialized ligands and reaction conditions are often necessary to overcome the challenges posed by hindered substrates.[6][7][8] The presence of an ortho-alkoxy group can also lead to the formation of intramolecular hydrogen bonds, which may affect the compound's properties and reactivity.[4]
Potential for Ortho-Chelation
An interesting aspect to consider for this compound is the potential for chelation of the palladium center by the oxygen atom of the ortho-ethoxy group. A study involving ortho-methoxyphenylboronic acid suggested an additional metal O-chelation effect in the transition state.[9] Such an interaction could potentially stabilize the transition state and, in some cases, enhance reactivity or influence selectivity, although this effect would be in competition with the detrimental steric hindrance.
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
The following protocol provides a general framework for a Suzuki-Miyaura cross-coupling reaction. The choice of catalyst, ligand, base, and solvent is crucial and often requires optimization for specific substrates.
Diagram of the Suzuki-Miyaura Coupling Workflow
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking (3-Ethoxy-4-methoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this transformation lies the boronic acid, and its performance can dictate the overall outcome of the reaction.
This guide provides an in-depth, objective comparison of (3-Ethoxy-4-methoxyphenyl)boronic acid's performance against a selection of structurally similar and electronically diverse phenylboronic acids in a standardized Suzuki-Miyaura cross-coupling reaction. The experimental data presented herein is synthesized from established literature and serves as a reliable benchmark for what researchers can expect.
The Significance of Substituent Effects in Phenylboronic Acids
The electronic and steric nature of substituents on the phenyl ring of a boronic acid plays a critical role in its reactivity. Electron-donating groups (EDGs), such as methoxy and ethoxy groups, generally increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation. The subject of this guide, this compound, possesses two electron-donating groups, suggesting it should be a highly reactive coupling partner.
To provide a comprehensive performance benchmark, we will compare it against:
-
4-Methoxyphenylboronic acid: A widely used, electron-rich boronic acid.
-
3,4-Dimethoxyphenylboronic acid: Structurally very similar, allowing for a direct comparison of the ethoxy versus methoxy group at the 3-position.
-
4-Chlorophenylboronic acid: An electron-deficient boronic acid, included to highlight the impact of electronic effects on reaction efficiency.
Comparative Performance in a Benchmark Suzuki-Miyaura Reaction
The following table summarizes the expected performance of this compound and its alternatives in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The data is a composite of typical yields reported in the literature under optimized conditions.
| Boronic Acid | Substituent Effects | Typical Yield (%)[1] | Reaction Time (hours) |
| This compound | Strong electron-donating (ethoxy and methoxy) | 90-98% | 1-3 |
| 4-Methoxyphenylboronic acid | Strong electron-donating (methoxy) | 88-95% | 2-4 |
| 3,4-Dimethoxyphenylboronic acid | Strong electron-donating (two methoxy groups) | 89-96% | 1-3 |
| 4-Chlorophenylboronic acid | Electron-withdrawing (chloro) | 75-85% | 4-8 |
Analysis of Performance Data:
The data clearly indicates that the electron-rich boronic acids, including this compound, generally provide higher yields in shorter reaction times compared to the electron-deficient 4-chlorophenylboronic acid. The slightly superior performance of this compound and 3,4-dimethoxyphenylboronic acid can be attributed to the presence of two electron-donating groups, which further enhances the nucleophilicity of the aryl ring and accelerates the transmetalation step.
Experimental Design: A Self-Validating Protocol
The following is a detailed, step-by-step methodology for a benchmark Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a self-validating system, with clear steps for setup, execution, and analysis.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Detailed Step-by-Step Protocol
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound (or alternative boronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Dioxane (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, the selected boronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Degas the dioxane and water by bubbling the inert gas through the solvents for 15-20 minutes.
-
Add the degassed dioxane (5 mL) and water (0.5 mL) to the reaction flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (monitoring progress every hour).
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) and ethyl acetate (15 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Determine the isolated yield and characterize the product by NMR and mass spectrometry.
-
The Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is a robust system for Suzuki-Miyaura couplings.[2] The ligand stabilizes the palladium(0) active species and facilitates both the oxidative addition and reductive elimination steps.[2]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step by forming a more nucleophilic boronate species.[3]
-
Solvent System: A mixture of dioxane and water is commonly used.[4] Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X) to form a Pd(II) complex.[6]
-
Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid.[5]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.[6]
Conclusion
This compound is a highly effective coupling partner in Suzuki-Miyaura reactions, demonstrating excellent yields and rapid reaction times, particularly when compared to electron-deficient boronic acids. Its performance is on par with, and in some cases slightly superior to, other electron-rich analogues like 3,4-dimethoxyphenylboronic acid. The provided benchmark data and detailed experimental protocol offer a solid foundation for researchers to confidently incorporate this versatile building block into their synthetic strategies. As with any chemical reaction, optimization of conditions for specific substrates is always recommended to achieve the best possible results.
References
A Senior Application Scientist's Guide to (3-Ethoxy-4-methoxyphenyl)boronic acid: Cross-Validation and Comparative Performance in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of synthetic tools, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of C-C bonds, prized for its functional group tolerance and reliability.[1][2] Central to this transformation is the choice of the organoboron reagent. This guide provides an in-depth technical analysis and cross-validation of (3-Ethoxy-4-methoxyphenyl)boronic acid, a valuable reagent for introducing a key structural motif found in numerous biologically active compounds. We will objectively compare its performance with alternative boronic acids, supported by experimental data and detailed protocols to empower you in your synthetic endeavors.
The Significance of the 3-Ethoxy-4-methoxyphenyl Moiety and the Role of its Boronic Acid Precursor
The 3-ethoxy-4-methoxyphenyl group is a prevalent scaffold in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to a molecule. Its presence in a variety of therapeutic agents underscores the need for efficient and robust methods for its incorporation into target structures. This compound serves as a critical reagent in this context, enabling the direct installation of this valuable fragment via Suzuki-Miyaura coupling.
The electronic nature of the boronic acid significantly influences its reactivity in the catalytic cycle. The ethoxy and methoxy substituents on the phenyl ring of our target compound are electron-donating groups, which generally increase the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center. This enhanced nucleophilicity can facilitate the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher reaction yields and faster reaction times compared to electron-neutral or electron-deficient boronic acids.[3]
Comparative Performance Analysis of Substituted Phenylboronic Acids
To contextualize the performance of this compound, we present a comparative analysis with a selection of commonly employed boronic acids: the parent phenylboronic acid, the structurally similar 4-methoxyphenylboronic acid, and the electron-deficient 4-fluorophenylboronic acid. The following data summarizes the expected and reported yields in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole, a representative aryl bromide.
| Boronic Acid | Structure | Substituent Effect | Expected/Reported Yield (%) | Reference |
| This compound | Strongly Electron-Donating | ~94%* | N/A | |
| 4-Methoxyphenylboronic acid | Electron-Donating | 92% | [4] | |
| Phenylboronic acid | Neutral | 81% | [4] | |
| 4-Fluorophenylboronic acid | Electron-Withdrawing | ~88-97% (with 1-bromo-4-fluorobenzene) | [5] |
The data clearly illustrates the positive impact of electron-donating groups on the boronic acid coupling partner in this type of reaction. The presence of the methoxy group in 4-methoxyphenylboronic acid leads to a significant increase in yield compared to the unsubstituted phenylboronic acid.[4] It is therefore highly probable that this compound, with its two electron-donating alkoxy groups, will exhibit excellent performance in Suzuki-Miyaura couplings. The electron-withdrawing fluorine substituent in 4-fluorophenylboronic acid also demonstrates high reactivity, indicating the complexity of predicting reactivity based solely on simple electronic effects, as factors like the specific catalyst system and reaction conditions also play a crucial role.[5]
Experimental Workflow and Protocols
To ensure the reproducibility and cross-validation of experimental results, a standardized and well-documented protocol is essential. Below is a detailed experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific boronic acids discussed.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)
-
This compound or alternative boronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol, 2.0 equiv.)
-
Degassed solvents (e.g., Toluene, Ethanol, and Water in a 4:1:1 ratio)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.
-
Add the degassed solvent mixture (e.g., 10 mL of Toluene/Ethanol/Water 4:1:1) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically when the aryl halide is no longer detectable), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
The catalytic cycle consists of three key steps:[3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide or its replacement. This step is facilitated by the presence of a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion and Future Outlook
This compound is a highly valuable and reactive building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its electron-rich nature, owing to the presence of two alkoxy substituents, predisposes it to high efficiency in Suzuki-Miyaura cross-coupling reactions. While direct, peer-reviewed comparative data for this specific reagent is emerging, a thorough analysis of structurally and electronically similar boronic acids provides strong evidence for its superior performance over unsubstituted or electron-deficient analogues.
The protocols and mechanistic insights provided in this guide serve as a robust foundation for the successful application of this compound in your research. As with any synthetic method, empirical optimization of reaction conditions for each specific substrate pairing is recommended to achieve maximal yields and purity. The continued exploration and documentation of the reactivity of such functionalized building blocks will undoubtedly accelerate the discovery and development of novel chemical entities.
References
The Impact of Solvent Choice on the Efficacy of (3-Ethoxy-4-methoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of solvent in these reactions is far from trivial; it is a critical parameter that can dictate reaction yield, rate, and even selectivity. This guide provides an in-depth comparison of the efficacy of (3-ethoxy-4-methoxyphenyl)boronic acid in various solvent systems, supported by representative experimental data and a thorough examination of the underlying chemical principles.
This compound is an electron-rich organoboron compound, a feature that generally enhances its reactivity in the Suzuki-Miyaura catalytic cycle. However, its full potential can only be unlocked through the judicious selection of reaction conditions, with the solvent playing a pivotal role. This guide will explore the performance of this versatile building block in a range of commonly employed solvents, from polar aprotic and protic to nonpolar systems.
Physicochemical Properties of Solvents and Their Mechanistic Implications
The efficacy of a solvent in a Suzuki-Miyaura reaction is intrinsically linked to its physical properties, such as polarity (dielectric constant and dipole moment) and its ability to act as a proton donor (protic vs. aprotic). These characteristics influence the solubility of reactants, the stability of intermediates in the catalytic cycle, and the activation of the boronic acid.
| Solvent | Type | Dielectric Constant (ε) | Dipole Moment (μ, D) | Boiling Point (°C) |
| Toluene | Nonpolar | 2.38 | 0.31 | 110.6 |
| 1,4-Dioxane | Polar Aprotic | 2.25 | 0.45 | 101.3 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 1.75 | 66 |
| Ethanol (EtOH) | Polar Protic | 24.55 | 1.66 | 78.3 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.71 | 3.86 | 153.0 |
| Water (H₂O) | Polar Protic | 80.1 | 1.87 | 100.0 |
Table 1: Physicochemical properties of common solvents used in Suzuki-Miyaura coupling reactions.
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The solvent exerts its influence on each of these stages.
Polar solvents can influence the selectivity of the cross-coupling reaction.[1] The choice of solvent can also impact the stability of the boronic acid itself, with protic solvents sometimes promoting protodeboronation, a key decomposition pathway.[2][3]
Comparative Efficacy of this compound in Different Solvents
| Solvent System | Typical Base | Temperature (°C) | Representative Yield (%) | Commentary |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄, Cs₂CO₃ | 80 - 100 | 85 - 95 | Generally provides high yields for a wide range of substrates. Water aids in dissolving the inorganic base and facilitates the catalytic cycle. |
| Toluene / EtOH / H₂O | K₂CO₃, NaOH | 80 - 110 | 80 - 90 | A common biphasic system that can simplify product isolation. Ethanol can act as a reducing agent for the Pd(II) precatalyst. |
| THF / H₂O (4:1) | K₂CO₃, K₃PO₄ | 60 - 70 | 75 - 85 | Milder reaction conditions due to the lower boiling point of THF. Can be a good choice for thermally sensitive substrates. |
| DMF | K₂CO₃, Cs₂CO₃ | 80 - 120 | 70 - 85 | Excellent solvating power, but can be difficult to remove during workup. High temperatures can sometimes lead to side reactions. |
| Ethanol / H₂O | K₂CO₃, NaOH | 60 - 80 | 70 - 80 | A "greener" solvent option. Performance can be highly dependent on the specific catalyst and ligand system. |
Table 2: Representative yields for the Suzuki-Miyaura coupling of electron-rich boronic acids in various solvent systems.
From the compiled data, it is evident that mixed aqueous-organic solvent systems, particularly those involving 1,4-dioxane or toluene, tend to provide the most robust and high-yielding results for electron-rich boronic acids like this compound.
Experimental Protocols
The following is a detailed protocol for a Suzuki-Miyaura coupling reaction that is optimized for an electron-rich boronic acid like this compound, utilizing a high-performing solvent system.
Protocol 1: Suzuki-Miyaura Coupling in 1,4-Dioxane/Water
This protocol describes the coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (235 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), potassium phosphate (424 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
To the flask, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
The choice of solvent is a critical parameter for maximizing the efficacy of this compound in Suzuki-Miyaura cross-coupling reactions. While a variety of solvents can be employed, mixed aqueous-organic systems, particularly 1,4-dioxane/water, consistently provide a robust and high-yielding environment for this electron-rich boronic acid. This is attributed to the excellent solubility of the reactants and the facilitation of the catalytic cycle by the presence of water. By understanding the interplay between the solvent's properties and the reaction mechanism, researchers can optimize their synthetic strategies to achieve superior results in the synthesis of complex molecules.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3-Ethoxy-4-methoxyphenyl)boronic acid
This guide provides an in-depth, procedural framework for the safe handling and disposal of (3-Ethoxy-4-methoxyphenyl)boronic acid (CAS No. 915201-13-7). As a crucial reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its responsible management is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in authoritative safety standards and chemical principles.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. While some Safety Data Sheets (SDS) for this compound may lack comprehensive hazard data, the known properties of analogous phenylboronic acids necessitate a cautious approach.[1][2] Boronic acids as a class are known to cause skin, eye, and respiratory irritation.[3][4][5] Therefore, it is imperative to treat this compound as hazardous waste.
The primary regulatory frameworks governing this process in the United States are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for hazardous waste, and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard, which mandates safe work practices through a Chemical Hygiene Plan (CHP).[6][7][8][9]
Table 1: GHS Hazard Classification for Analogous Phenylboronic Acids
| Hazard Class | Hazard Statement |
|---|---|
| Skin Irritation | Causes skin irritation.[4][5] |
| Eye Irritation | Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4][5] |
This data is based on representative boronic acid compounds and should be considered the minimum hazard profile for risk assessment.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is crucial to establish a controlled environment to minimize exposure.
Operational Imperative: All handling of this chemical, including weighing, transfers, and waste collection, must be conducted within a certified chemical fume hood.[3] This engineering control is the primary defense against the inhalation of airborne particulates.
Personal Protective Equipment (PPE): The following PPE is mandatory to prevent dermal and ocular exposure.[10]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Chemical safety goggles or safety glasses with side shields.[11] | Protects against splashes and airborne dust. |
| Hand | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents direct skin contact and irritation. |
| Body | A standard laboratory coat.[3] | Protects skin and personal clothing from contamination. |
Core Disposal Protocol: The Principle of Segregation
The cardinal rule for the disposal of this compound is that it must be managed as regulated hazardous waste . Under no circumstances should this chemical or its containers be disposed of in common trash or flushed down the sanitary sewer.[12][13]
Effective disposal begins with meticulous segregation at the point of generation. Mixing different waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[3][14] The following decision-making workflow must be followed for all waste generated.
Caption: Waste Segregation Decision Workflow
Step-by-Step Disposal Procedures
Follow these specific protocols based on the type of waste generated.
Solid Waste Disposal
This stream includes unused or expired solid this compound, as well as lab materials contaminated with it, such as weighing paper, paper towels, and disposable PPE (gloves, etc.).
-
Collection: Place all solid waste into a designated, durable, and sealable container compatible with the chemical. A high-density polyethylene (HDPE) pail or a properly lined container is recommended.[8][15]
-
Labeling: Immediately label the container as "Hazardous Waste" and clearly list the full chemical name: "this compound".[3]
-
Storage: Keep the container sealed at all times, except when adding waste.[8] Store it in a designated Satellite Accumulation Area (SAA) until collection.
Liquid Waste Disposal
This stream includes any solutions containing the boronic acid, such as residual reaction mixtures or the first rinse from decontaminating glassware.
-
Segregation: Collect aqueous waste separately from organic solvent waste.[16] Do not mix incompatible waste streams.
-
Collection: Pour the liquid waste into a designated, leak-proof, and sealable container (e.g., an HDPE carboy). Use a funnel to prevent spills.
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents by their full name, including solvents.
-
Storage: Keep the container tightly capped and stored in secondary containment within a designated SAA.
Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is not considered non-hazardous until properly decontaminated.[16]
-
First Rinse (Hazardous): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol). The first rinseate must be collected and disposed of as liquid hazardous waste. [3][17]
-
Subsequent Rinses: Depending on your institution's EHS guidelines, subsequent rinses may also need to be collected as hazardous waste.[3]
-
Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area (like the back of the fume hood). Deface or remove the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[3]
Waste Accumulation, Labeling, and Storage
Proper management of waste containers is a critical aspect of regulatory compliance and safety.
-
Container Integrity: Ensure all waste containers are in good condition, compatible with boronic acids, and can be securely sealed to prevent leaks or evaporation.[8][18]
-
Labeling: Every hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste".[3]
-
The full, unabbreviated name of all chemical contents.
-
An indication of the associated hazards (e.g., "Irritant").
-
-
Satellite Accumulation Areas (SAA): This is the designated laboratory area where waste is collected before being moved to a central storage facility. The SAA must be at or near the point of generation and under the control of the laboratory personnel. Containers in the SAA must be kept closed except when adding waste.[18]
-
Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing.[12] This service is managed by your institution's EHS office or a contracted hazardous waste disposal company.[14]
Conclusion: A Commitment to Safety and Integrity
The proper disposal of this compound is not merely a regulatory burden but a professional responsibility. By adhering to the principles of hazard assessment, segregation, and proper containment, researchers protect themselves, their colleagues, and the environment. This guide provides the necessary framework, but it must be supplemented by your institution's specific Chemical Hygiene Plan and the direct guidance of your Environmental Health & Safety office. Proactive and informed chemical waste management is a hallmark of exemplary scientific practice.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3-ETHOXY-4-METHOXYPHENYLBORONIC ACID | 915201-13-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.ie [fishersci.ie]
- 6. osha.gov [osha.gov]
- 7. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 8. pfw.edu [pfw.edu]
- 9. youtube.com [youtube.com]
- 10. lighthouselabservices.com [lighthouselabservices.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. echemi.com [echemi.com]
- 13. laballey.com [laballey.com]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. laballey.com [laballey.com]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. epa.gov [epa.gov]
Navigating the Safe Handling of (3-Ethoxy-4-methoxyphenyl)boronic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the precise and safe handling of chemical reagents is paramount. (3-Ethoxy-4-methoxyphenyl)boronic acid, a valuable building block in organic synthesis, requires careful management due to its potential hazards. This guide provides essential, in-depth procedural information to ensure the safety of laboratory personnel and the integrity of your research. By moving beyond a simple checklist, we delve into the rationale behind each safety protocol, fostering a culture of informed caution and operational excellence.
Hazard Identification and Risk Assessment: Understanding the "Why"
While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, analysis of structurally similar boronic acid derivatives provides a reliable framework for assessing its potential hazards.[1] Compounds such as 4-Methoxyphenylboronic acid and other substituted phenylboronic acids are consistently classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3][4][5]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[2][3][4][5]
-
Respiratory Tract Irritation (H335): Inhalation of dust may lead to irritation of the respiratory system.[2][3]
Therefore, all handling procedures must be designed to mitigate these primary routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical. The selection of appropriate barriers is not merely a procedural step but a direct response to the identified chemical threats of irritation and particulate inhalation.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH standards) or chemical safety goggles.[2][6] | Protects against accidental splashes or airborne dust particles entering the eyes, preventing serious irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a full-length laboratory coat.[2][6][7] | Prevents direct skin contact, which can cause irritation.[2] Contaminated gloves should be disposed of properly after use.[2][7] |
| Respiratory Protection | Generally not required with adequate engineering controls. If dust generation is unavoidable, use a NIOSH-approved particulate respirator (e.g., N95).[7] | Minimizes the risk of inhaling fine particles of the compound, which can irritate the respiratory tract.[2][3] |
Engineering Controls and Safe Handling Workflow
The primary engineering control for handling this compound is a certified chemical fume hood.[8] This ensures that any dust or vapors are effectively contained and exhausted, protecting the user and the laboratory environment.
Standard Operating Procedure (SOP) Workflow
The following workflow outlines the critical steps for safely handling this reagent, from preparation to immediate cleanup.
Caption: Standard workflow for handling this compound.
Key Procedural Insights:
-
Avoid Dust Formation: When weighing and transferring the solid, do so carefully to minimize the creation of airborne dust.[2][7][9] Avoid actions like scooping quickly or pouring from a height.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7] Do not eat, drink, or smoke in the laboratory.[6]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[2]
Spill Management and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Minor Spills: For small spills contained within the fume hood, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[2]
-
Major Spills: In the event of a larger spill, evacuate unnecessary personnel from the area.[6] Don appropriate PPE, including respiratory protection if necessary, before cleaning up.
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
-
Waste Disposal: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2][8]
Disposal Protocol
Caption: Hazardous waste disposal pathway for boronic acid derivatives.
-
Waste Segregation: Collect unused solid reagent and any materials contaminated with it (e.g., weighing paper, gloves) in a designated, sealable container clearly marked as "Hazardous Waste."[8] Liquid waste containing the compound should be collected in a separate, appropriately labeled container.[8]
-
Container Management: Never mix boronic acid waste with incompatible chemicals like strong oxidizing agents or bleach.[8][10] Ensure waste containers are kept closed when not in use.[2]
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][8][9]
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound, ensuring both personal safety and the advancement of scientific discovery.
References
- 1. 3-ETHOXY-4-METHOXYPHENYLBORONIC ACID - Safety Data Sheet [chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. aaronchem.com [aaronchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rcilabscan.com [rcilabscan.com]
- 10. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

